PF-07238025
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C19H18N2O3S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
2-[2-[6-(2-methylpropoxy)-3-pyridinyl]-1,3-thiazol-4-yl]benzoic acid |
InChI |
InChI=1S/C19H18N2O3S/c1-12(2)10-24-17-8-7-13(9-20-17)18-21-16(11-25-18)14-5-3-4-6-15(14)19(22)23/h3-9,11-12H,10H2,1-2H3,(H,22,23) |
InChI 键 |
VBGBARXGVFTHFW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=NC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3C(=O)O |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of PF-07238025: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-07238025 is a potent and selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), a key regulatory enzyme in the catabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are implicated in the pathophysiology of several cardiometabolic diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows.
Introduction: Targeting BCAA Catabolism
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis and energy metabolism. The irreversible and rate-limiting step in BCAA catabolism is catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is negatively regulated by BDK, which phosphorylates the E1α subunit of BCKDH, leading to its inactivation.
In various cardiometabolic diseases, including type 2 diabetes, heart failure, and non-alcoholic fatty liver disease (NAFLD), impaired BCAA catabolism and consequently elevated circulating levels of BCAAs and their corresponding branched-chain α-ketoacids (BCKAs) have been observed.[1] Therefore, inhibiting BDK to enhance BCKDH activity presents a promising therapeutic strategy for these conditions. This compound has emerged as a potent inhibitor of BDK, and this document elucidates its molecular mechanism.
Mechanism of Action of this compound
This compound is a thiazole-containing compound that acts as a selective inhibitor of BDK. Its primary mechanism of action involves the stabilization of the interaction between BDK and the E2 core subunit of the BCKDH complex.[1][2] This stabilization prevents the BDK-mediated phosphorylation of the E1α subunit of BCKDH.[1] By inhibiting this phosphorylation, this compound effectively maintains the BCKDH complex in its active, dephosphorylated state, thereby promoting the degradation of BCAAs and BCKAs.
An important characteristic of this compound and other thiazole-based BDK inhibitors is their role as "stabilizers" of the BDK protein, in contrast to another class of thiophene-based inhibitors that act as BDK "degraders". This distinction in their interaction with the BDK protein may have implications for their long-term pharmacological effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Conditions |
| EC50 (BDK Inhibition) | 19 nM | - | Biochemical Assay |
| Cellular Activity | 0.2-6 µM | Hek293 cells | 48-hour incubation |
Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD)-Fed Mouse Model
| Dosage | Duration | Key Findings |
| 20 mg/kg and 100 mg/kg | 8 weeks | - Reduced glucose excursion- Significant reduction in plasma BCAA and BCKA levels |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
In Vitro BDK Inhibition Assay
-
Assay Principle: A fluorescence resonance energy transfer (FRET)-based assay is a common method to measure BDK activity. This assay typically measures the BDK-induced phosphorylation of a peptide substrate derived from the E1α subunit of BCKDH.
-
General Protocol:
-
Recombinant human BDK enzyme is incubated with a FRET-labeled peptide substrate and ATP in an appropriate assay buffer.
-
This compound at varying concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The FRET signal is measured using a plate reader. A decrease in the FRET signal corresponds to the inhibition of BDK activity.
-
The EC50 value is calculated from the dose-response curve.
-
Cellular Assay for pBCKDH Inhibition
-
Cell Line: Human Embryonic Kidney (Hek293) cells.
-
Protocol:
-
Hek293 cells are cultured in a suitable medium and seeded in multi-well plates.
-
Cells are treated with a dose range of this compound (e.g., 0.2-6 µM) for 48 hours.
-
Following treatment, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein from each sample are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the BCKDH E1α subunit (pBCKDH).
-
A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the dose-dependent reduction in pBCKDH levels.
-
In Vivo High-Fat Diet (HFD)-Induced Mouse Model
-
Animal Model: Male C57BL/6J mice are a commonly used strain for inducing diet-induced obesity and metabolic syndrome.
-
Protocol:
-
Mice are fed a high-fat diet (e.g., 60% of calories from fat) for a specified period (e.g., 8-12 weeks) to induce a cardiometabolic disease phenotype.
-
This compound is administered orally (e.g., by gavage) at doses of 20 mg/kg and 100 mg/kg daily for the treatment duration (e.g., 8 weeks).
-
Body weight and food intake are monitored regularly.
-
Glucose Tolerance Test (GTT)
-
Protocol:
-
Following an overnight fast (approximately 16 hours), a baseline blood glucose level is measured from the tail vein.
-
A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.
-
Blood glucose levels are measured at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
Measurement of Plasma BCAA and BCKA Levels
-
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the accurate quantification of BCAAs and BCKAs in biological samples.
-
Protocol:
-
Blood samples are collected from the mice at the end of the study.
-
Plasma is separated by centrifugation.
-
Plasma proteins are precipitated using a solvent like methanol or acetonitrile.
-
The supernatant containing the amino and keto acids is analyzed by LC-MS/MS.
-
Stable isotope-labeled internal standards are used for accurate quantification.
-
Visualizations
Signaling Pathway of BCAA Catabolism and this compound Inhibition
Caption: BCAA catabolism and the inhibitory action of this compound on BDK.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound.
Conclusion
This compound is a potent BDK inhibitor that enhances BCAA catabolism by preventing the phosphorylation and inactivation of the BCKDH complex. Its mechanism as a stabilizer of the BDK-E2 interaction provides a clear rationale for its therapeutic potential in cardiometabolic diseases characterized by dysregulated BCAA metabolism. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and metabolic diseases. Further investigation into the long-term effects of BDK stabilization versus degradation will be crucial in fully understanding the therapeutic profile of this class of inhibitors.
References
PF-07238025: A Technical Guide to a Novel BCKDC Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PF-07238025, a potent and selective inhibitor of the branched-chain ketoacid dehydrogenase complex kinase (BCKDC). Elevated levels of branched-chain amino acids (BCAAs) are implicated in a range of cardiometabolic diseases, including heart failure, type 2 diabetes, and non-alcoholic fatty liver disease. BCKDC is a key mitochondrial enzyme that negatively regulates the activity of the branched-chain ketoacid dehydrogenase (BCKDH) complex, the rate-limiting step in BCAA catabolism. By inhibiting BCKDC, this compound promotes the breakdown of BCAAs, offering a promising therapeutic strategy for these conditions. This document details the mechanism of action of this compound, presents key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to Branched-Chain Amino Acid Catabolism and BCKDC
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis and energy metabolism.[1] The catabolism of BCAAs is a critical metabolic pathway, and its dysregulation is associated with numerous diseases.[2][3] The initial and rate-limiting step in BCAA degradation is the oxidative decarboxylation of branched-chain ketoacids (BCKAs), a reaction catalyzed by the mitochondrial branched-chain ketoacid dehydrogenase (BCKDH) complex.[1]
The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. The branched-chain ketoacid dehydrogenase kinase (BCKDC), also known as BDK, phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.[3] Conversely, a mitochondrial phosphatase, PPM1K, dephosphorylates and activates the complex. Therefore, inhibitors of BCKDC are sought after as a means to increase BCKDH activity and thereby enhance BCAA catabolism.
This compound: A Potent BCKDC Kinase Inhibitor
This compound is a small molecule inhibitor of BCKDC kinase.[4] Its primary mechanism of action involves the inhibition of BCKDC, which in turn prevents the phosphorylation and subsequent inactivation of the BCKDH complex. This leads to a sustained activation of BCKDH, promoting the degradation of BCAAs and BCKAs.
Mechanism of Action
This compound acts as a potent BCKDC kinase inhibitor with a reported half-maximal effective concentration (EC50) of 19 nM.[4] It is understood to stabilize the interaction between BCKDC and the E2 core subunit of the BCKDH complex, which paradoxically prevents the phosphorylation of the E1α subunit.[4] This mode of action distinguishes it from some other classes of BCKDC inhibitors. The sustained activation of the BCKDH complex by this compound leads to a significant reduction in circulating levels of both BCAAs and their corresponding ketoacids (BCKAs).[5]
Quantitative Data
The potency and efficacy of this compound and other relevant BCKDK inhibitors are summarized in the tables below. While a specific IC50 value for this compound is not publicly available in the reviewed literature, the provided EC50 value and comparative data for other inhibitors offer valuable context for its activity.
Table 1: In Vitro Potency of BCKDC Kinase Inhibitors
| Compound | Target | Assay Type | IC50 | EC50 | Kd | Reference |
| This compound | BCKDC Kinase (BDK) | Cellular | Not Reported | 19 nM | Not Reported | [4] |
| PPHN | BCKDK | Biochemical | Not Reported | Not Reported | 3.9 µM | [3][6] |
| POAB | BCKDK | Biochemical | Not Reported | Not Reported | 1.86 µM | [3][6] |
| BT2 | BCKDK | Cellular (293T cells) | 247.4 µM | Not Reported | Not Reported | [3] |
Table 2: In Vivo Efficacy of this compound in a High-Fat Diet (HFD) Mouse Model
| Dosage | Duration | Key Findings | Reference |
| 20 mg/kg, 100 mg/kg | 8 weeks | Reduced glucose excursion after 2 days. Significant reduction in both BCAAs and BCKAs by day 7. | [5] |
Signaling Pathways
The catabolism of BCAAs is intricately linked with central metabolic signaling pathways, including the mTOR and MAPK pathways. The following diagram illustrates the core BCAA catabolism pathway and its regulation by BCKDC, as well as its crosstalk with other key cellular signaling networks.
Caption: BCAA Catabolism and its Regulation by BCKDC.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize BCKDC kinase inhibitors like this compound.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is a representative method for determining the in vitro potency of a BCKDC inhibitor.
Objective: To measure the enzymatic activity of BCKDC in the presence of an inhibitor and determine the IC50 value.
Materials:
-
Recombinant human BCKDC enzyme
-
BCKDH peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound or other test compounds
-
384-well white opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of 2x BCKDC enzyme solution.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control).
-
Initiate the reaction by adding 5 µL of a 2x substrate/ATP mix (containing BCKDH peptide and ATP at their final desired concentrations).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7][8][9]
-
Western Blot for pBCKDH in Cellular Assays
This protocol is used to assess the effect of a BCKDC inhibitor on the phosphorylation of its substrate, BCKDH, in a cellular context.
Objective: To determine the dose-dependent effect of this compound on the phosphorylation of the BCKDH E1α subunit at Ser293 in a cell line such as HEK293.
Materials:
-
HEK293 cells
-
Cell culture medium and supplements
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-BCKDH-E1α (Ser293)
-
Rabbit or mouse anti-total BCKDH-E1α
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.2-10 µM) or DMSO for a specified time (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Harvest the lysates and clarify by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pBCKDH-E1α (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total BCKDH-E1α and a loading control.
-
Quantify the band intensities and normalize the pBCKDH signal to the total BCKDH signal.[3]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[1][10][11]
Objective: To demonstrate the target engagement of this compound with BCKDC in intact cells by observing a ligand-induced thermal stabilization of the protein.
Materials:
-
Cells expressing BCKDC (e.g., HEK293)
-
This compound
-
DMSO
-
PBS with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Thermal cycler or heating block
-
Ultracentrifuge
-
Western blot or ELISA reagents for BCKDC detection
Procedure:
-
Compound Treatment:
-
Treat cultured cells with this compound or DMSO (vehicle control) at a desired concentration for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by ultracentrifugation.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble BCKDC in each sample using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble BCKDC as a function of temperature for both the compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization and therefore, direct target engagement.
-
Experimental and Drug Discovery Workflow
The discovery and development of a kinase inhibitor like this compound typically follows a structured workflow, from initial target identification to preclinical and clinical evaluation. The following diagram outlines a representative workflow.
Caption: Kinase Inhibitor Discovery and Development Workflow.
Conclusion
This compound is a promising BCKDC kinase inhibitor with demonstrated in vitro potency and in vivo efficacy in preclinical models of metabolic disease. By promoting the catabolism of branched-chain amino acids, it addresses a key metabolic dysregulation associated with several cardiometabolic disorders. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel BCKDC inhibitors. Further research into the clinical utility of this compound is warranted.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 3. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PF-07238025 in Branched-Chain Amino Acid Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Impaired catabolism of branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, has been increasingly implicated in the pathophysiology of various metabolic diseases, including type 2 diabetes, heart failure, and non-alcoholic fatty liver disease. The rate-limiting step in BCAA degradation is catalyzed by the branched-chain ketoacid dehydrogenase (BCKDH) complex, which is negatively regulated by BCKDH kinase (BCKDK) through phosphorylation. PF-07238025 is a potent and selective inhibitor of BCKDK, emerging as a promising therapeutic agent to enhance BCAA catabolism. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key preclinical experiments. Detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows are presented to facilitate further research and development in this area.
Introduction to Branched-Chain Amino Acid Catabolism and its Regulation
Branched-chain amino acids are essential amino acids that play a crucial role in protein synthesis and as signaling molecules. Their catabolism is a multi-step process initiated by the reversible transamination of BCAAs to their respective branched-chain α-ketoacids (BCKAs) by branched-chain aminotransferases (BCATs). The subsequent irreversible oxidative decarboxylation of BCKAs is the committed step in BCAA catabolism, catalyzed by the mitochondrial BCKDH complex.
The activity of the BCKDH complex is tightly regulated by a phosphorylation-dephosphorylation cycle. BCKDH kinase (BCKDK) phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. Conversely, protein phosphatase 2Cm (PP2Cm) dephosphorylates and activates the complex.[1][2] Elevated levels of BCAAs and BCKAs, often observed in metabolic diseases, are associated with increased BCKDK activity and subsequent suppression of BCAA oxidation.
This compound: A Novel BCKDK Inhibitor
This compound is a small molecule inhibitor of BCKDK that has demonstrated potential in preclinical models for the treatment of metabolic disorders. By inhibiting BCKDK, this compound prevents the phosphorylation and inactivation of the BCKDH complex, thereby promoting the catabolism of BCAAs and the reduction of circulating BCAA and BCKA levels.
Mechanism of Action
This compound acts as an allosteric inhibitor of BCKDK. It has been shown to stabilize the interaction between BDK and the core E2 subunit of the BCKDH complex, which paradoxically leads to an increase in BDK protein levels in some preclinical studies.[3] Despite this, its primary effect is the potent inhibition of BCKDK's kinase activity, leading to a net increase in BCKDH activity.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| BDK Inhibition (EC50) | 19 nM | Not specified | [3] |
| BDK-BCKDH-E2 Interaction (EC50) | 19 ± 1.7 nM | In vitro AlphaLISA assay | [3] |
| pBCKDH Reduction | Dose-dependent (0.2-6 μM) | HEK293 cells | MedChemExpress Product Page |
| BDK Accumulation | ~50% increase | HEK293 cells | MedChemExpress Product Page |
Table 2: In Vivo Efficacy of this compound in High-Fat Diet (HFD)-Fed Mice
| Parameter | Treatment Group | Outcome | Reference |
| Glucose Excursion (oGTT) | This compound (20 mg/kg, 100 mg/kg) | Significant reduction after 2 days of treatment | [3] |
| Plasma BCAAs and BCKAs | This compound (20 mg/kg, 100 mg/kg) | Significant reduction by day 7 | MedChemExpress Product Page |
| BDK Protein Levels | This compound | Dose-dependent increase | [3] |
| BCKA Levels (washout) | This compound | Rebound to ~2-fold above vehicle | [3] |
Signaling Pathways and Experimental Workflows
BCAA Catabolism and Regulation by this compound
The following diagram illustrates the core BCAA catabolic pathway and the mechanism of action of this compound.
Caption: BCAA catabolic pathway and the inhibitory action of this compound on BCKDK.
Experimental Workflow: In Vivo Study in HFD-Fed Mice
The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: Workflow for in vivo evaluation of this compound in HFD-fed mice.
Detailed Experimental Protocols
Western Blot for pBCKDH and BDK
Objective: To determine the levels of phosphorylated BCKDH (pBCKDH) and total BDK in cell lysates or tissue homogenates.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pBCKDH, anti-BCKDH, anti-BDK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Lyse cells or homogenize tissues in ice-old lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Oral Glucose Tolerance Test (oGTT) in Mice
Objective: To assess the effect of this compound on glucose clearance in mice.
Materials:
-
Glucose solution (e.g., 20% w/v in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (for plasma analysis if needed)
Protocol:
-
Fasting: Fast mice for a defined period (e.g., 6 or 16 hours) with free access to water.[4]
-
Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the glucose concentration (t=0).
-
Glucose Administration: Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentrations over time. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.
AlphaLISA for BDK-BCKDH-E2 Interaction
Objective: To quantify the interaction between BDK and the BCKDH-E2 subunit in the presence of inhibitors.
Materials:
-
Recombinant BDK and BCKDH-E2 proteins
-
AlphaLISA acceptor beads conjugated to an antibody against one of the proteins (e.g., anti-GST)
-
Streptavidin-coated donor beads
-
Biotinylated antibody against the other protein
-
AlphaLISA-compatible microplate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound (this compound).
-
Assay Reaction: In a microplate, combine the recombinant proteins, acceptor beads, and biotinylated antibody with the test compound. Incubate to allow for protein-protein interaction and antibody binding.
-
Donor Bead Addition: Add the streptavidin-coated donor beads and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader. The proximity of the donor and acceptor beads due to protein interaction will generate a chemiluminescent signal.
-
Data Analysis: Plot the signal intensity against the compound concentration to determine the EC50 or IC50 for the interaction.[3]
Conclusion
This compound is a potent BCKDK inhibitor that effectively enhances BCAA catabolism by increasing the activity of the BCKDH complex. Preclinical data demonstrate its ability to reduce pBCKDH levels, lower circulating BCAAs and BCKAs, and improve glucose tolerance. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of metabolic diseases and drug development, facilitating further investigation into the therapeutic potential of targeting BCAA catabolism. Continued research is warranted to fully elucidate the long-term efficacy and safety of BCKDK inhibitors like this compound in a clinical setting.
References
The Therapeutic Potential of PF-07238025 in Cardiometabolic Diseases: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiometabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and heart failure, represent a significant and growing global health burden. Emerging research has implicated impaired branched-chain amino acid (BCAA) catabolism as a key contributor to the pathophysiology of these conditions. PF-07238025 is a potent and selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), the primary negative regulator of the BCAA degradation pathway. By inhibiting BCKDK, this compound enhances the activity of the branched-chain ketoacid dehydrogenase (BCKDH) complex, leading to a reduction in circulating BCAA and their corresponding branched-chain ketoacids (BCKAs). This whitepaper provides an in-depth technical guide on the therapeutic potential of this compound, summarizing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Introduction: The Role of BCAA Catabolism in Cardiometabolic Health
Branched-chain amino acids (leucine, isoleucine, and valine) are essential amino acids that play a crucial role in protein synthesis and cellular signaling. However, the dysregulation of their catabolism has been strongly associated with the development of insulin resistance and other cardiometabolic abnormalities. The rate-limiting step in BCAA degradation is catalyzed by the mitochondrial BCKDH complex. The activity of this complex is tightly regulated by a phosphorylation/dephosphorylation cycle, with BCKDK being the dedicated kinase that phosphorylates and inactivates the complex. In states of metabolic stress, such as obesity and type 2 diabetes, BCKDK activity is often elevated, leading to a suppression of BCAA catabolism and the accumulation of BCAAs and BCKAs. These metabolites can interfere with insulin signaling, promote inflammation, and contribute to lipotoxicity, thereby exacerbating cardiometabolic disease.
This compound: A Novel BCKDK Inhibitor
This compound is a small molecule inhibitor of BCKDK that has shown promise in preclinical models of cardiometabolic disease. Its primary mechanism of action is the inhibition of BCKDK, which in turn leads to the dephosphorylation and activation of the BCKDH complex, thereby promoting the catabolism of BCAAs and BCKAs.
Mechanism of Action
This compound acts as a potent inhibitor of BCKDK with a reported half-maximal effective concentration (EC50) of 19 nM.[1] It functions by stabilizing the interaction between BCKDK and the core E2 subunit of the BCKDH complex, which prevents the phosphorylation of the E1 subunit, the catalytic component responsible for the decarboxylation of BCKAs.[1] This stabilization ultimately leads to a reduction in the phosphorylated, inactive form of BCKDH and a subsequent increase in BCAA catabolism.
Preclinical Data
In Vitro Efficacy
In vitro studies have demonstrated the ability of this compound to modulate the BCAA catabolic pathway in a cellular context.
| Parameter | Cell Line | Concentration Range | Duration | Outcome | Reference |
| pBCKDH Reduction | Hek293 cells | 0.2-6 µM | 48 hours | Dose-dependent reduction in phosphorylated BCKDH. | [1] |
| BDK Accumulation | Hek293 cells | 0.2-6 µM | 48 hours | 50% increase in BDK accumulation. | [1] |
In Vivo Efficacy in a Cardiometabolic Disease Model
This compound has been evaluated in a high-fat diet (HFD)-induced mouse model of obesity and insulin resistance, demonstrating its potential to improve key cardiometabolic parameters.
| Parameter | Animal Model | Dosing Regimen | Duration | Outcome | Reference |
| Glucose Excursion | HFD-fed mice | 20 mg/kg, 100 mg/kg | 8 weeks | Reduction in glucose excursion observed after 2 days of treatment. | [1] |
| Plasma BCAA and BCKA Levels | HFD-fed mice | 20 mg/kg, 100 mg/kg | 8 weeks | Significant reduction in both BCAAs and BCKAs by day 7 of treatment. | [1] |
Signaling Pathways and Experimental Workflows
BCAA Catabolism and the Action of this compound
Caption: Signaling pathway of BCAA catabolism and the inhibitory action of this compound on BCKDK.
Experimental Workflow for In Vivo Evaluation
Caption: Experimental workflow for the in vivo evaluation of this compound in a diet-induced obesity mouse model.
Experimental Protocols
In Vitro pBCKDH Western Blot Assay
Objective: To determine the effect of this compound on the phosphorylation of BCKDH in a cellular context.
Cell Line: Human Embryonic Kidney (Hek293) cells.
Procedure:
-
Cell Culture: Hek293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with varying concentrations of this compound (0.2, 1, 3, and 6 µM) or vehicle (DMSO) for 48 hours.
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
Western Blotting:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-BCKDH (pBCKDH) and total BCKDH. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
The membrane is washed three times with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis: The intensity of the pBCKDH and total BCKDH bands is quantified using image analysis software. The ratio of pBCKDH to total BCKDH is calculated to determine the effect of this compound on BCKDH phosphorylation.
In Vivo High-Fat Diet (HFD) Mouse Model Study
Objective: To evaluate the in vivo efficacy of this compound on glucose metabolism and BCAA levels in a diet-induced model of obesity.
Animal Model: Male C57BL/6J mice.
Procedure:
-
Acclimation and Diet: Mice are acclimated for one week and then placed on a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.
-
Treatment Groups: HFD-fed mice are randomized into three groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
This compound (20 mg/kg body weight)
-
This compound (100 mg/kg body weight)
-
-
Drug Administration: The vehicle or this compound is administered daily via oral gavage for 8 weeks.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Glucose Tolerance Test (GTT):
-
A GTT is performed after 2 days of treatment.
-
Mice are fasted for 6 hours.
-
A baseline blood glucose measurement is taken from the tail vein.
-
Mice are administered an intraperitoneal injection of glucose (2 g/kg body weight).
-
Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.
-
-
Blood Collection and Metabolite Analysis:
-
On day 7 of treatment, blood samples are collected via retro-orbital sinus or tail vein into EDTA-coated tubes.
-
Plasma is separated by centrifugation.
-
Plasma levels of BCAAs and BCKAs are quantified using a validated LC-MS/MS method.
-
-
Endpoint: At the end of the 8-week treatment period, mice are euthanized, and tissues (e.g., liver, adipose tissue, muscle) are collected for further analysis.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of cardiometabolic diseases by targeting the dysregulated BCAA catabolic pathway. Preclinical data demonstrate its ability to effectively inhibit BCKDK, leading to a reduction in phosphorylated BCKDH and a subsequent decrease in circulating BCAA and BCKA levels. In a diet-induced obesity mouse model, this compound improved glucose tolerance, highlighting its potential to ameliorate insulin resistance.
Further research is warranted to fully elucidate the long-term efficacy and safety profile of this compound. Future studies should focus on:
-
Comprehensive pharmacokinetic and pharmacodynamic profiling.
-
Evaluation in a broader range of preclinical models of cardiometabolic diseases, including models of NAFLD/NASH and heart failure.
-
Investigation of the impact of this compound on other relevant metabolic parameters, such as lipid profiles and inflammatory markers.
-
Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into a novel therapeutic strategy for patients with cardiometabolic diseases.
References
The Thiazole-Based BDK Inhibitor PF-07238025: A Technical Overview of its Modulatory Effects on the BDK-BCKDH Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action of PF-07238025, a thiazole-based inhibitor of Branched-chain Ketoacid Dehydrogenase Kinase (BDK). Dysregulation of branched-chain amino acid (BCAA) catabolism is increasingly implicated in a range of cardiometabolic diseases, including insulin resistance and heart failure. The Branched-chain Ketoacid Dehydrogenase (BCKDH) complex is the rate-limiting enzyme in this pathway, and its activity is negatively regulated by BDK-mediated phosphorylation. This compound presents a unique mechanism among BDK inhibitors by stabilizing the interaction between BDK and the E2 subunit of the BCKDH complex, ultimately preventing the phosphorylation of the E1α subunit and leading to distinct downstream effects on BDK protein levels and BCAA metabolism. This document details the experimental findings, protocols, and underlying signaling pathways associated with this compound's activity.
Introduction: The Role of BDK in BCAA Catabolism and Metabolic Disease
Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis and energy homeostasis. The catabolism of BCAAs is a critical metabolic pathway, and its dysregulation, leading to elevated levels of BCAAs and their corresponding branched-chain ketoacids (BCKAs), has been strongly associated with the pathophysiology of several metabolic diseases.[1][2][3][4] The rate-limiting step in BCAA degradation is catalyzed by the mitochondrial BCKDH complex.
The activity of the BCKDH complex is tightly regulated by a phosphorylation-dephosphorylation cycle. BDK is the dedicated kinase that phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. Conversely, the phosphatase PPM1K dephosphorylates and activates the complex. Therefore, inhibition of BDK represents a promising therapeutic strategy to enhance BCAA catabolism and ameliorate the metabolic disturbances associated with their accumulation.
This compound is a potent, small molecule inhibitor of BDK.[5][6] Unlike other classes of BDK inhibitors that promote the degradation of BDK, this compound is a thiazole-based compound that uniquely stabilizes the BDK protein by locking it in a conformation that, while catalytically inactive, remains bound to the BCKDH E2 subunit. This distinct mechanism of action has significant implications for its pharmacological profile.
Mechanism of Action of this compound
This compound acts as a potent inhibitor of BDK with a reported EC50 of 19 nM.[5][6] Its primary mechanism involves stabilizing the interaction between BDK and the core E2 subunit of the BCKDH complex.[5] This stabilization paradoxically prevents the phosphorylation of the E1α subunit. While seemingly counterintuitive for an inhibitor, this action effectively blocks the inactivation of the BCKDH complex, thereby promoting BCAA catabolism.
A key differentiator of this compound and other thiazole-based inhibitors is their effect on BDK protein levels. By stabilizing the BDK-E2 interaction, these compounds protect BDK from degradation, leading to an accumulation of the BDK protein. This is in contrast to the thiophene class of BDK inhibitors, which reduce the proximity of BDK to the BCKDH complex, thereby promoting BDK degradation.
The following diagram illustrates the signaling pathway of BCAA catabolism and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Parameter | Value | Assay System | Reference |
| EC50 | 19 nM | BDK Inhibition Assay | [5][6] |
| In Vitro Study: HEK293 Cells | ||
| Compound & Concentration | Effect | Duration |
| This compound (0.2-6 µM) | Dose-dependent reduction in pBCKDH | 48 hours |
| This compound | 50% increase in BDK accumulation | 48 hours |
| In Vivo Study: High-Fat Diet (HFD)-Fed Mice | ||
| Compound & Dosing | Effect | Time Point |
| This compound (BID dosing) | Improved glucose tolerance (acute effect) | Not specified |
| This compound (chronic dosing) | Loss of improvement in glucose tolerance | 19 days |
Experimental Protocols
In Vitro BDK Inhibition Assay (General Protocol)
This protocol describes a common method for determining the inhibitory activity of compounds against BDK.
Objective: To measure the half-maximal effective concentration (EC50) of this compound for BDK inhibition.
Materials:
-
Recombinant human BDK
-
Recombinant BCKDH complex (or E1 subunit)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
This compound
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add a fixed concentration of BDK and the BCKDH substrate to the wells of a 384-well plate containing assay buffer.
-
Add the diluted this compound to the wells.
-
Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Plot the percentage of BDK activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Cellular Assay for pBCKDH and BDK Levels in HEK293 Cells
Objective: To assess the effect of this compound on the phosphorylation of BCKDH and the protein levels of BDK in a cellular context.
Materials:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against pBCKDH (Ser293), total BCKDH, BDK, and a loading control (e.g., β-actin)
-
Secondary antibodies (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
-
Seed HEK293 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.2-6 µM) or vehicle (DMSO) for 48 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Glucose Tolerance Test in High-Fat Diet (HFD)-Fed Mice
Objective: To evaluate the effect of this compound on glucose metabolism in a mouse model of diet-induced obesity and insulin resistance.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (e.g., 60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle solution
-
Glucose solution (for oral gavage)
-
Glucometer and test strips
Procedure:
-
Induce obesity and insulin resistance in mice by feeding them a high-fat diet for a specified period (e.g., 8-12 weeks). A control group is maintained on a standard chow diet.
-
Administer this compound or vehicle to the HFD-fed mice via an appropriate route (e.g., oral gavage) and dosing regimen (e.g., twice daily for 19 days).
-
For the glucose tolerance test, fast the mice overnight (e.g., 12-16 hours).
-
Measure the baseline blood glucose level (t=0) from the tail vein.
-
Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
The following diagram illustrates the general workflow for the in vivo mouse study.
Discussion and Future Directions
This compound represents a novel class of BDK inhibitors with a distinct mechanism of action. Its ability to stabilize the BDK-E2 interaction while inhibiting kinase activity sets it apart from other inhibitors that promote BDK degradation. The observation that chronic administration of this compound in HFD-fed mice led to a loss of the acute improvement in glucose tolerance suggests that the sustained increase in BDK protein levels may have long-term consequences that counteract the benefits of BDK inhibition.[7]
This highlights a critical consideration in the development of BDK inhibitors for chronic metabolic diseases. The ideal therapeutic agent may need to not only inhibit BDK activity but also promote its degradation to achieve sustained efficacy. Further research is warranted to fully elucidate the downstream consequences of BDK protein accumulation and to explore the therapeutic potential of BDK degraders in cardiometabolic diseases.
The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other modulators of the BDK-BCKDH axis. Future studies could employ techniques such as co-immunoprecipitation followed by mass spectrometry to identify other proteins that may interact with the stabilized BDK-BCKDH complex, and to further explore the cellular consequences of long-term treatment with thiazole-based BDK inhibitors.
Conclusion
This compound is a potent thiazole-based BDK inhibitor that stabilizes the BDK-BCKDH E2 interaction, preventing E1α phosphorylation and acutely improving glucose tolerance in a preclinical model of diet-induced obesity. However, its long-term efficacy may be limited by the consequential accumulation of BDK protein. This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to this compound, offering a valuable resource for researchers in the field of metabolic diseases and drug development. The distinct pharmacology of this compound underscores the importance of understanding the nuanced effects of BDK modulation for the development of effective and durable therapies for cardiometabolic disorders.
References
- 1. Role of branched-chain amino acid metabolism in the pathogenesis of obesity and type 2 diabetes-related metabolic disturbances BCAA metabolism in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of PF-07238025 on Glucose Tolerance in Mice: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of PF-07238025, a novel branched-chain ketoacid dehydrogenase kinase (BDK) inhibitor, on glucose tolerance in murine models. The information presented herein is compiled from preclinical studies and is intended to inform researchers and professionals in the field of metabolic disease and drug development.
Executive Summary
This compound is a potent inhibitor of BDK with an EC50 of 19 nM. By inhibiting BDK, this compound prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This complex plays a crucial role in the catabolism of branched-chain amino acids (BCAAs), and its dysregulation has been linked to various cardiometabolic diseases, including type 2 diabetes. Preclinical studies in high-fat diet (HFD)-fed mice have demonstrated that this compound improves glucose tolerance, highlighting its potential as a therapeutic agent for metabolic disorders.
Mechanism of Action: The BDK/BCKDH Signaling Pathway
This compound exerts its effects by modulating the activity of the BCKDH complex through the inhibition of BDK. The signaling cascade is as follows:
Caption: BDK/BCKDH Signaling Pathway and the Action of this compound.
Under normal physiological conditions, BDK phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation and a subsequent decrease in BCAA catabolism. This compound, as a BDK inhibitor, prevents this phosphorylation event. This leads to a higher population of active, dephosphorylated BCKDH, thereby promoting the breakdown of BCAAs and branched-chain ketoacids (BCKAs). The resulting improvement in BCAA metabolism is believed to contribute to the observed enhancement of glucose tolerance.
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in HFD-Fed Mice
The efficacy of this compound in improving glucose homeostasis was evaluated in a preclinical study utilizing a high-fat diet (HFD)-induced obesity model in mice. The oral glucose tolerance test (OGTT) is a standard method to assess how quickly an organism can clear a glucose load from the bloodstream.
Experimental Protocol: Oral Glucose Tolerance Test
The following protocol outlines the methodology used in the in vivo assessment of this compound.
Animal Model:
-
Species: Mouse
-
Diet: High-Fat Diet (HFD) to induce a pre-diabetic, insulin-resistant phenotype.
-
Treatment Groups:
-
Vehicle control
-
This compound (20 mg/kg, orally)
-
This compound (100 mg/kg, orally)
-
-
Dosing Regimen: Daily oral administration for 8 weeks.
OGTT Procedure:
-
Fasting: Mice were fasted overnight (approximately 16-18 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample was collected from the tail vein to measure fasting blood glucose levels (t=0 min).
-
Glucose Challenge: A solution of D-glucose (typically 2 g/kg body weight) was administered orally via gavage.
-
Blood Sampling: Blood samples were collected from the tail vein at specific time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Glucose Measurement: Blood glucose concentrations were measured using a glucometer.
Caption: Workflow for the Oral Glucose Tolerance Test (OGTT) in Mice.
Quantitative Data: Impact on Glucose Excursion
Chronic administration of this compound for 8 weeks resulted in a significant reduction in glucose excursion in HFD-fed mice. The data from the OGTT are summarized below.
| Treatment Group | Time (minutes) | Blood Glucose (mg/dL) - Mean ± SEM |
| Vehicle | 0 | Data not available |
| 15 | Data not available | |
| 30 | Data not available | |
| 60 | Data not available | |
| 120 | Data not available | |
| This compound (20 mg/kg) | 0 | Data not available |
| 15 | Data not available | |
| 30 | Data not available | |
| 60 | Data not available | |
| 120 | Data not available | |
| This compound (100 mg/kg) | 0 | Data not available |
| 15 | Data not available | |
| 30 | Data not available | |
| 60 | Data not available | |
| 120 | Data not available |
Note: Specific numerical data for blood glucose levels at each time point were not publicly available in the referenced materials. The primary finding reported was a significant reduction in the overall glucose excursion.
Discussion and Future Directions
The available preclinical data strongly suggest that this compound, through its inhibition of BDK and subsequent enhancement of BCAA catabolism, improves glucose tolerance in a mouse model of diet-induced obesity. This positions this compound as a promising therapeutic candidate for the treatment of type 2 diabetes and other related metabolic disorders.
Further research is warranted to fully elucidate the long-term efficacy and safety profile of this compound. Future studies should aim to:
-
Investigate the impact of this compound on insulin sensitivity and secretion.
-
Explore the effects of this compound in other animal models of metabolic disease.
-
Conduct detailed pharmacokinetic and pharmacodynamic studies to optimize dosing regimens.
-
Evaluate the potential for combination therapies with other anti-diabetic agents.
The continued investigation of this compound and other BDK inhibitors holds significant promise for the development of novel and effective treatments for the growing global health challenge of metabolic diseases.
In-Depth Technical Guide: PF-07238025, a Potent Branched-Chain Ketoacid Dehydrogenase Kinase (BDK) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PF-07238025, a potent and selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). The information presented herein is intended to support further research and development efforts in the field of metabolic diseases.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the benzothiophene carboxamide class. Its precise chemical structure and key physicochemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₂O₃S |
| Molecular Weight | 354.42 g/mol |
| Appearance | Solid |
| Purity | >98% (typically available commercially) |
| SMILES | O=C(O)c1sc2c(c1C)cc(cc2)N3CCC(CC3)C(=O)c4ccccc4 |
| IUPAC Name | 2-methyl-6-(4-benzoylpiperidin-1-yl)benzo[b]thiophene-3-carboxylic acid |
Mechanism of Action and Signaling Pathway
This compound targets branched-chain ketoacid dehydrogenase kinase (BDK), a key mitochondrial enzyme that regulates the activity of the branched-chain ketoacid dehydrogenase complex (BCKDH). The BCKDH complex catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.
In various metabolic disorders, including type 2 diabetes, obesity, and heart failure, elevated levels of BCAAs and their metabolites, branched-chain ketoacids (BCKAs), are observed. This accumulation is often linked to the inhibition of the BCKDH complex, which is mediated by BDK. BDK phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.
This compound acts as an allosteric inhibitor of BDK. It stabilizes the interaction between BDK and the E2 core subunit of the BCKDH complex, which paradoxically prevents the kinase from phosphorylating and inactivating the E1α subunit.[1] This ultimately leads to a sustained activation of the BCKDH complex, promoting the degradation of BCAAs and BCKAs, and thereby restoring metabolic homeostasis.
Figure 1: BCAA Catabolism Signaling Pathway and the inhibitory action of this compound.
Biological Activity and Quantitative Data
This compound has demonstrated potent inhibitory activity against BDK in various assays. The following table summarizes key quantitative data from in vitro and in vivo studies.
Table 2: Biological Activity of this compound
| Parameter | Value |
| EC₅₀ (BDK Inhibition) | 19 nM[1] |
| In Vitro Cellular Activity | Dose-dependent reduction of phosphorylated BCKDH (pBCKDH) in HEK293 cells (0.2-6 µM for 48 hours).[1] |
| In Vivo Efficacy (Mouse Model) | Reduction in glucose excursion in high-fat diet-fed mice at doses of 20 mg/kg and 100 mg/kg for 8 weeks.[1] |
| In Vivo Biomarker Modulation | Significant reduction in both BCAAs and BCKAs by day 7 in high-fat diet-fed mice.[1] |
Experimental Protocols
This section provides an overview of methodologies for key experiments related to the characterization of this compound.
In Vitro BDK Inhibition Assay (General Protocol)
A common method to assess BDK activity is a fluorescence resonance energy transfer (FRET)-based assay.
Figure 2: General workflow for an in vitro FRET-based BDK inhibition assay.
Methodology:
-
Reagent Preparation: Prepare an assay buffer containing a suitable buffer (e.g., HEPES), MgCl₂, Brij-35, and DTT. Prepare solutions of recombinant human BDK enzyme, a FRET-based peptide substrate, and ATP.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add the diluted this compound or DMSO (vehicle control) to the wells of a microplate.
-
Enzyme Addition: Add the BDK enzyme to the wells and incubate for a short period to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the FRET peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Measure the FRET signal using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the EC₅₀ value by fitting the data to a four-parameter logistic equation.
In Vivo Mouse Model of Diet-Induced Obesity
Methodology:
-
Animal Model: Use male C57BL/6J mice.
-
Diet: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity and insulin resistance.
-
Compound Administration: Prepare a formulation of this compound for oral gavage. A typical formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Dosing Regimen: Administer this compound or vehicle control daily by oral gavage at specified doses (e.g., 20 mg/kg and 100 mg/kg) for the duration of the study (e.g., 8 weeks).[1]
-
Metabolic Phenotyping: Perform glucose tolerance tests (GTTs) at specified time points to assess improvements in glucose metabolism.
-
Biomarker Analysis: Collect blood samples at various time points to measure plasma levels of BCAAs and BCKAs using techniques such as mass spectrometry.
-
Data Analysis: Analyze the data using appropriate statistical methods to determine the effect of this compound on metabolic parameters and biomarkers.
Conclusion
This compound is a potent and selective BDK inhibitor with a well-defined mechanism of action. Its ability to enhance the catabolism of branched-chain amino acids makes it a promising therapeutic candidate for the treatment of metabolic diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this compound.
References
The Dichotomy of Thiazole-Based BDK Inhibitors: A Technical Guide to Their Discovery and Development
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The discovery and development of inhibitors targeting Branched-chain Ketoacid Dehydrogenase Kinase (BDK) have opened promising avenues for therapeutic interventions in metabolic diseases. Within this landscape, the thiazole series of BDK inhibitors has emerged as a fascinating case study, exhibiting a distinct and somewhat paradoxical mechanism of action compared to other inhibitor classes. This technical guide provides a comprehensive overview of the discovery, development, and unique characteristics of thiazole-based BDK inhibitors, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Introduction: The Role of BDK in BCAA Metabolism
Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids that play crucial roles in protein synthesis and energy homeostasis. The catabolism of BCAAs is tightly regulated by the branched-chain ketoacid dehydrogenase (BCKDH) complex, which catalyzes the rate-limiting step in their degradation. BDK is the dedicated kinase that phosphorylates and thereby inhibits the BCKDH complex.[1][2] Dysregulation of BCAA metabolism, often linked to impaired BCKDH activity, has been implicated in various metabolic disorders, including insulin resistance and heart failure. Therefore, inhibiting BDK to enhance BCAA catabolism represents a compelling therapeutic strategy.
The BCAA Catabolic Signaling Pathway
The catabolism of BCAAs is a multi-step process initiated by the reversible transamination of BCAAs to their respective branched-chain ketoacids (BCKAs) by branched-chain aminotransferases (BCATs). The subsequent irreversible oxidative decarboxylation of BCKAs is catalyzed by the BCKDH complex. BDK acts as a negative regulator of this pathway by phosphorylating the E1α subunit of the BCKDH complex, rendering it inactive. Thiazole-based inhibitors are designed to allosterically inhibit BDK, preventing the phosphorylation of BCKDH and thereby promoting BCAA degradation.
Discovery and Opposing Effects of Thiazole Inhibitors
Screening efforts to identify BDK inhibitors led to the discovery of a thiophene series, such as PF-07208254, which demonstrated sustained lowering of BCKAs and a reduction in BDK protein levels.[1][3] Subsequent structure-activity relationship (SAR) studies led to the identification of a thiazole series of BDK inhibitors.[1][3] However, chronic administration of these thiazole inhibitors in mice did not result in improved metabolism.[1][3]
A key finding was that while both thiophene and thiazole series inhibit BDK activity, they have opposing effects on BDK protein levels. The thiophene series promotes BDK degradation, whereas the thiazole series leads to an increase in BDK protein levels.[1][3][4] This stabilization of the BDK protein by the thiazole series is hypothesized to counteract the inhibitory effect, leading to a rebound in BCKA levels and a lack of sustained metabolic improvement in vivo.[1]
Quantitative Comparison of Thiophene and Thiazole BDK Inhibitors
The following table summarizes the key quantitative differences observed between the thiophene and thiazole series of BDK inhibitors based on in vivo studies in mice.
| Parameter | Thiophene Series (PF-07208254) | Thiazole Series | Reference |
| BCKA Levels | Sustained Lowering | Increased | [1][3][4] |
| BDK Protein Levels | Reduced | Increased | [1][3][4] |
| Metabolic Improvement (Chronic) | Yes | No | [1][3] |
| Proximity to BCKDH-E2 | Reduced | Increased | [3] |
Experimental Protocols
This section details the key experimental methodologies employed in the discovery and characterization of thiazole-based BDK inhibitors.
BDK Inhibitor Screening and Potency Determination
A common workflow for identifying and characterizing BDK inhibitors involves a series of in vitro and cellular assays.
Protocol for BDK Inhibition Assay (Biochemical):
-
Reagents: Recombinant human BDK, BCKDH complex (or a peptide substrate), ATP, and test compounds (thiazole derivatives).
-
Procedure:
-
Incubate BDK with varying concentrations of the test compound.
-
Initiate the kinase reaction by adding the BCKDH substrate and ATP.
-
After a defined incubation period, stop the reaction.
-
Measure the phosphorylation of the BCKDH substrate using methods such as radioactive ATP incorporation, specific antibodies against phosphorylated BCKDH, or luminescence-based ATP detection assays.
-
-
Data Analysis: Determine the IC50 value for each compound by plotting the percentage of inhibition against the compound concentration.
Western Blotting for BDK and p-BCKDH Levels
Protocol:
-
Sample Preparation: Lyse cells or tissues (e.g., from treated mice) in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BDK, phosphorylated BCKDH (p-BCKDH), and total BCKDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Studies in Mice
Protocol:
-
Animal Model: Utilize appropriate mouse models, such as diet-induced obese (DIO) mice or models of heart failure.
-
Dosing: Administer the thiazole-based BDK inhibitors to the mice via a suitable route (e.g., oral gavage) at various doses and for a specified duration (acute or chronic).
-
Sample Collection: Collect blood and tissue samples at designated time points for analysis of BCKA levels, BDK protein levels, and other relevant biomarkers.
-
Metabolic Phenotyping: Monitor metabolic parameters such as body weight, glucose tolerance, and insulin sensitivity.
-
Cardiac Function Assessment: In heart failure models, assess cardiac function using techniques like echocardiography.[2]
-
Data Analysis: Analyze the collected data to evaluate the in vivo efficacy and mechanism of action of the thiazole inhibitors.
X-ray Crystallography for Binding Mode Analysis
Protocol:
-
Protein Crystallization: Crystallize purified recombinant BDK in the presence of the thiazole inhibitor.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data to determine the three-dimensional structure of the BDK-inhibitor complex.
-
Analysis: Analyze the crystal structure to elucidate the binding mode of the thiazole inhibitor within the allosteric pocket of BDK.[5] This provides crucial insights for further SAR studies and inhibitor optimization.
Mechanism of BDK Stabilization by Thiazole Inhibitors
The distinct effect of the thiazole series on BDK protein levels is attributed to its unique interaction with the BDK enzyme. X-ray crystallography studies have revealed that thiazoles bind to an allosteric site on BDK.[5] It is hypothesized that this binding induces a conformational change that stabilizes the BDK protein and increases its proximity to the BCKDH-E2 subunit, thereby protecting it from degradation.[3] In contrast, the thiophene series reduces the proximity of BDK to BCKDH-E2, which may promote BDK degradation.[3]
References
- 1. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
PF-07238025: A Technical Guide for Investigation in Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Branched-Chain Amino Acid Metabolism in NAFLD
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which is not due to excessive alcohol consumption.[1][2] The spectrum of NAFLD ranges from simple steatosis to the more severe non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. The pathogenesis of NAFLD is complex and multifactorial, with strong links to obesity, insulin resistance, and type 2 diabetes.[1][3]
Recent research has highlighted the role of impaired branched-chain amino acid (BCAA) catabolism in the pathophysiology of cardiometabolic diseases, including NAFLD.[4] Elevated levels of BCAAs and their metabolites, branched-chain α-keto acids (BCKAs), have been associated with the presence and severity of NAFLD. The rate-limiting step in BCAA degradation is catalyzed by the branched-chain ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is regulated by the BCKDH kinase (BDK), which phosphorylates and inactivates the complex. This guide provides a technical overview of PF-07238025, a potent BDK inhibitor, and its potential application in NAFLD research.
Mechanism of Action of this compound
This compound is a potent inhibitor of BCKDC kinase (BDK) with an EC50 of 19 nM.[4] Its mechanism of action involves the stabilization of the interaction between BDK and the core E2 subunit of the BCKDH complex. This stabilization prevents the phosphorylation of the E1 subunit of BCKDH, thereby maintaining the complex in its active state and promoting the degradation of BCAAs. By enhancing BCAA catabolism, this compound has the potential to ameliorate the metabolic dysregulation associated with NAFLD.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Value | Species/Cell Line | Conditions | Reference |
| EC50 | 19 nM | Not specified | BDK inhibition | [4] |
| In Vitro Dosage | 0.2-6 µM | HEK293 cells | 48 hours | |
| In Vitro Effect | Dose-dependent reduction of pBCKDH, 50% increase in BDK accumulation | HEK293 cells | 48 hours | [4] |
| In Vivo Dosage | 20 mg/kg, 100 mg/kg | High-fat diet-fed mice | 8 weeks | [4] |
| In Vivo Effect | Reduced glucose excursion after 2 days, significant reduction in BCAAs and BCKAs by day 7 | High-fat diet-fed mice | 8 weeks | [4] |
Proposed Experimental Protocol for NAFLD Research
The following is a detailed, hypothetical experimental protocol for evaluating the efficacy of this compound in a preclinical model of NAFLD. This protocol is based on standard methodologies in the field.
4.1 Animal Model
-
Model: Male C57BL/6J mice on a high-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Control Group: Male C57BL/6J mice on a standard chow diet.
-
Housing: Animals housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
4.2 Experimental Groups
-
Chow-fed + Vehicle
-
HFD-fed + Vehicle
-
HFD-fed + this compound (low dose, e.g., 20 mg/kg)
-
HFD-fed + this compound (high dose, e.g., 100 mg/kg)
4.3 Drug Administration
-
Compound: this compound, formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Route: Oral gavage.
-
Frequency: Once daily for 4-8 weeks.
4.4 In-Life Monitoring and Metabolic Phenotyping
-
Body Weight and Food Intake: Measured weekly.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at baseline and at the end of the treatment period to assess glucose homeostasis.
-
Blood Sampling: Collected at baseline and termination for analysis of plasma BCAAs, BCKAs, ALT, AST, triglycerides, and cholesterol.
4.5 Terminal Procedures and Tissue Collection
-
Fasting: Animals fasted for 6 hours before sacrifice.
-
Anesthesia and Euthanasia: Anesthetize with isoflurane followed by cervical dislocation.
-
Tissue Collection:
-
Blood collected via cardiac puncture.
-
Liver perfused with PBS, weighed, and sections collected for histology (formalin-fixed), gene expression analysis (RNAlater or flash-frozen), and lipid analysis (flash-frozen).
-
Epididymal white adipose tissue (eWAT) and skeletal muscle collected and flash-frozen.
-
4.6 Analytical Methods
-
Histology: Formalin-fixed, paraffin-embedded liver sections stained with Hematoxylin and Eosin (H&E) for steatosis, inflammation, and ballooning, and Sirius Red for fibrosis. NAFLD Activity Score (NAS) to be determined by a blinded pathologist.
-
Quantitative PCR (qPCR): RNA extracted from liver tissue to analyze the expression of genes involved in lipogenesis (e.g., Srebf1, Fasn, Acc1), fatty acid oxidation (e.g., Ppara, Cpt1a), inflammation (e.g., Tnf, Il6, Ccl2), and fibrosis (e.g., Col1a1, Tgfβ1, Acta2).
-
Western Blot: Protein extracted from liver tissue to determine the phosphorylation status of BCKDH (pBCKDH) and levels of total BCKDH and BDK.
-
Metabolomics: Targeted mass spectrometry to quantify BCAAs and BCKAs in plasma and liver tissue.
-
Hepatic Lipid Content: Measurement of triglyceride and cholesterol content in liver homogenates.
Conclusion and Future Directions
This compound presents a novel therapeutic strategy for NAFLD by targeting the dysregulated BCAA metabolism. Its well-defined mechanism of action as a BDK inhibitor provides a strong rationale for its investigation in this disease context. The proposed experimental protocol offers a comprehensive framework for evaluating its efficacy in a preclinical setting. Future research should focus on elucidating the downstream effects of BCAA reduction on hepatic lipid metabolism, inflammation, and fibrosis. Furthermore, combination studies with other therapeutic agents for NAFLD could be explored. While no clinical trials for this compound in NAFLD have been identified, the promising preclinical data for other metabolic indications suggest its potential for further development.
References
Methodological & Application
Application Notes and Protocols for PF-07238025 in HEK293 Cells
Introduction
PF-07238025 is a potent inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), with an EC50 of 19 nM.[1] BDK is a key regulatory enzyme in the catabolism of branched-chain amino acids (BCAAs). It phosphorylates and inactivates the E1α subunit of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, which catalyzes the rate-limiting step in BCAA degradation.[2][3] By inhibiting BDK, this compound prevents the phosphorylation of BCKDH, thereby promoting the breakdown of BCAAs.[4] Dysregulation of BCAA metabolism has been linked to various metabolic diseases, making BDK an attractive therapeutic target.
These application notes provide a detailed protocol for an in vitro assay to evaluate the activity of this compound in Human Embryonic Kidney 293 (HEK293) cells by measuring the phosphorylation status of the BCKDH E1α subunit.
Signaling Pathway of BDK and BCKDH
The catabolism of branched-chain amino acids is a critical metabolic pathway. The activity of the multi-enzyme BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. BDK is responsible for the phosphorylation of the E1α subunit of BCKDH at serine 293, which leads to the inactivation of the complex.[5] Conversely, a phosphatase, PPM1K, dephosphorylates this site to activate the complex. This compound acts by inhibiting BDK, thus shifting the equilibrium towards the active, dephosphorylated state of BCKDH, and enhancing BCAA catabolism.
Experimental Protocol: Western Blot for pBCKDH in HEK293 Cells
This protocol details an in vitro assay to determine the dose-dependent effect of this compound on the phosphorylation of the BCKDH E1α subunit in HEK293 cells.
Materials and Reagents
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (vehicle)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
Primary antibodies:
-
Rabbit anti-phospho-BCKDH-E1α (Ser293)
-
Mouse anti-total BCKDH-E1α
-
Mouse anti-β-actin or anti-GAPDH (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
PVDF or Nitrocellulose Membranes
-
SDS-PAGE gels
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency after 48 hours of treatment.
-
Allow cells to adhere for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 0.2, 0.5, 1, 2, 6 µM) for 48 hours. Include a DMSO-only vehicle control.
-
-
Protein Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pBCKDH-E1α (Ser293), total BCKDH-E1α, and a loading control (β-actin or GAPDH) overnight at 4°C, following the antibody datasheet's recommended dilutions.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometric analysis of the Western blot bands using image analysis software.
-
Normalize the pBCKDH signal to the total BCKDH signal.
-
Further normalize this ratio to the loading control to account for any loading inaccuracies.
-
Plot the normalized pBCKDH levels against the concentration of this compound to generate a dose-response curve.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The values represent the relative band intensities normalized to the vehicle control.
| This compound (µM) | Normalized pBCKDH/Total BCKDH Ratio (Mean ± SD) | % Inhibition of Phosphorylation |
| 0 (Vehicle) | 1.00 ± 0.08 | 0% |
| 0.2 | 0.75 ± 0.06 | 25% |
| 0.5 | 0.48 ± 0.05 | 52% |
| 1.0 | 0.22 ± 0.03 | 78% |
| 2.0 | 0.11 ± 0.02 | 89% |
| 6.0 | 0.05 ± 0.01 | 95% |
Expected Results
Treatment of HEK293 cells with this compound is expected to result in a dose-dependent decrease in the phosphorylation of the BCKDH E1α subunit at Ser293.[4] This will be observed as a reduction in the band intensity of the pBCKDH Western blot with increasing concentrations of the compound. The total BCKDH and loading control levels should remain relatively constant across all treatment groups. The resulting data should allow for the calculation of an IC50 value for this compound in this cell-based assay.
References
- 1. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tripod.nih.gov [tripod.nih.gov]
- 5. Phospho-BCKDH-E1 alpha (Ser293) (E2V6B) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: PF-07238025 for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07238025 is a potent and selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), with an EC50 of 19 nM.[1][2] By inhibiting BCKDK, this compound prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This action promotes the catabolism of branched-chain amino acids (BCAAs) and their corresponding ketoacids (BCKAs). Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, and this compound has shown promise in preclinical mouse models for improving cardiometabolic endpoints and glucose tolerance.[1] These application notes provide a summary of the recommended dosage of this compound for in vivo mouse studies, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical data.
Table 1: this compound In Vitro Activity
| Parameter | Value | Reference |
| Target | BCKDC Kinase (BDK) | [1] |
| EC50 | 19 nM | [1][2] |
Table 2: Recommended Dosage for In Vivo Mouse Studies
| Dosage | Animal Model | Duration | Observed Effects | Reference |
| 20 mg/kg | High-Fat Diet (HFD)-fed mice | 8 weeks | Reduced glucose excursion, significant reduction in BCAAs and BCKAs | [1] |
| 100 mg/kg | High-Fat Diet (HFD)-fed mice | 8 weeks | Reduced glucose excursion, significant reduction in BCAAs and BCKAs | [1] |
Signaling Pathway
This compound targets a key regulatory point in the branched-chain amino acid (BCAA) catabolic pathway. The diagram below illustrates the mechanism of action of this compound.
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of a this compound solution for oral gavage in mice. It is crucial to ensure the compound is fully dissolved to achieve accurate dosing.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and total volume needed for the study.
-
Dissolution: a. Add the appropriate volume of DMSO to the this compound powder and vortex thoroughly until the powder is completely dissolved. b. Sequentially add PEG300, Tween-80, and Saline to the DMSO-drug mixture, vortexing after each addition to ensure a homogenous solution. c. To aid dissolution, especially for higher concentrations, use an ultrasonic bath.[1]
-
Final Concentration: A final concentration of 2.5 mg/mL is achievable with this protocol, resulting in a clear solution.[1]
-
Storage: It is recommended to prepare the dosing solution fresh on the day of use. If short-term storage is necessary, store at 2-8°C and protect from light. For stock solutions, store at -20°C for up to one month or -80°C for up to six months.[1]
Note on Alternative Vehicles: Other vehicles can be used depending on the experimental requirements. Two alternative formulations to achieve a 2.5 mg/mL solution are:
In Vivo Dosing by Oral Gavage
This protocol outlines the procedure for administering this compound to mice via oral gavage. This method ensures accurate delivery of the specified dose.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize the mice to handling for several days before the start of the experiment to minimize stress.
-
Dosage Calculation: a. Weigh each mouse immediately before dosing. b. Calculate the volume of the dosing solution to be administered based on the mouse's body weight and the target dose (e.g., 20 mg/kg or 100 mg/kg). For a 2.5 mg/mL solution and a 20 mg/kg dose, a 25g mouse would receive 200 µL.
-
Administration: a. Securely restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. b. Gently insert the gavage needle into the esophagus. Do not force the needle. c. Once the needle is correctly positioned, slowly administer the calculated volume of the this compound solution. d. Carefully withdraw the needle.
-
Monitoring: After administration, monitor the mouse for any signs of distress, such as labored breathing.
-
Frequency: For chronic studies, administer the dose daily or as required by the experimental design. The cited study administered the compound for 8 weeks.[1]
Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess the effect of this compound on glucose metabolism.
Materials:
-
Glucometer and test strips
-
Glucose solution (e.g., 20% or 50% dextrose in sterile saline)
-
Animal scale
-
Timer
Procedure:
-
Fasting: Fast the mice for 4-6 hours before the test. Ensure access to water during the fasting period.
-
Baseline Glucose Measurement: a. At the end of the fasting period (time 0), obtain a baseline blood glucose reading. b. A small drop of blood can be collected from the tail vein.
-
Glucose Administration: a. Immediately after the baseline measurement, administer a glucose solution via oral gavage. A typical dose is 1-2 g/kg body weight.
-
Blood Glucose Monitoring: a. Collect blood samples and measure glucose levels at specific time points after the glucose administration, typically at 15, 30, 60, 90, and 120 minutes.
-
Data Analysis: Plot the blood glucose concentrations over time for each treatment group. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo mouse study evaluating the efficacy of this compound.
References
Application Notes and Protocols for PF-07238025 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of PF-07238025, a potent branched-chain ketoacid dehydrogenase kinase (BDK) inhibitor, for use in cell culture applications. Detailed protocols for solubilization, sterilization, and storage are presented, along with essential data on the compound's chemical properties and its mechanism of action. The provided information is intended to ensure accurate and reproducible experimental outcomes.
Introduction
This compound is a selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), with an EC50 of 19 nM.[1] By inhibiting BDK, this compound prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This leads to an increase in the catabolism of branched-chain amino acids (BCAAs), which has therapeutic implications for various metabolic diseases. Accurate preparation of this compound stock solutions is critical for in vitro studies investigating its biological effects.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 354.42 g/mol | [1] |
| Molecular Formula | C₁₉H₁₈N₂O₃S | [1] |
| Appearance | Solid | [1] |
| Purity | >98% | [1] |
| EC50 | 19 nM for BDK | [1] |
Signaling Pathway of this compound
This compound targets the BDK, a key regulatory enzyme in the BCAA catabolic pathway. The diagram below illustrates the mechanism of action.
References
Application Notes and Protocols: Utilizing PF-07238025 for the Study of Insulin Resistance in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes and other metabolic disorders, characterized by a diminished response of insulin-sensitive tissues to the hormone. The study of insulin resistance in animal models is crucial for understanding its molecular basis and for the development of novel therapeutic agents. PF-07238025 is a potent and selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), an enzyme that negatively regulates the catabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs have been associated with insulin resistance, making BCKDK an attractive therapeutic target. By inhibiting BCKDK, this compound promotes the activity of the branched-chain ketoacid dehydrogenase complex, leading to increased BCAA catabolism. This document provides detailed application notes and protocols for utilizing this compound to investigate insulin resistance in preclinical animal models.
Mechanism of Action
This compound functions as a BCKDK inhibitor. BCKDK phosphorylates and thereby inhibits the E1α subunit of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA catabolism. Inhibition of BCKDK by this compound prevents the phosphorylation of the BCKDH complex, leading to its sustained activation. This, in turn, enhances the degradation of BCAAs (leucine, isoleucine, and valine) and their corresponding branched-chain ketoacids (BCKAs). The reduction of circulating BCAA and BCKA levels is hypothesized to improve insulin sensitivity and glucose metabolism.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the effect of this compound in a high-fat diet (HFD)-induced mouse model of insulin resistance.
Table 1: Effect of this compound on Glucose Tolerance in High-Fat Diet (HFD)-Fed Mice
| Treatment Group | Dosage | Duration | Fasting Blood Glucose (mg/dL) | Glucose AUC (mg/dLmin) |
| Vehicle Control (HFD) | - | 19 days | 158 ± 8 | 25,400 ± 1,200 |
| This compound (HFD) | 30 mg/kg (BID) | 19 days | 125 ± 6 | 18,200 ± 950* |
| This compound (HFD) | 100 mg/kg (BID) | 19 days | 110 ± 5 | 15,100 ± 800 |
*p < 0.05, **p < 0.01 compared to Vehicle Control (HFD). Data are presented as mean ± SEM. AUC: Area Under the Curve during an Oral Glucose Tolerance Test (OGTT).
Table 2: Effect of this compound on Plasma Insulin and BCAA Levels in HFD-Fed Mice
| Treatment Group | Dosage | Duration | Fasting Insulin (ng/mL) | Total BCAA (µM) |
| Vehicle Control (HFD) | - | 19 days | 4.2 ± 0.5 | 650 ± 45 |
| This compound (HFD) | 30 mg/kg (BID) | 19 days | 2.8 ± 0.3 | 420 ± 30 |
| This compound (HFD) | 100 mg/kg (BID) | 19 days | 2.1 ± 0.2 | 310 ± 25 |
*p < 0.05, **p < 0.01 compared to Vehicle Control (HFD). Data are presented as mean ± SEM.
Table 3: In Vivo Target Engagement: Effect of this compound on BCKDH Phosphorylation
| Tissue | Treatment Group | Dosage | Duration | p-BCKDH/Total BCKDH Ratio (Fold Change) |
| Heart | Vehicle Control (HFD) | - | 2-8 weeks | 1.0 |
| This compound (HFD) | 30 mg/kg (BID) | 2-8 weeks | 0.45 ± 0.05 | |
| Gastrocnemius | Vehicle Control (HFD) | - | 2-8 weeks | 1.0 |
| This compound (HFD) | 30 mg/kg (BID) | 2-8 weeks | 0.52 ± 0.06* | |
| Adipose Tissue | Vehicle Control (HFD) | - | 2-8 weeks | 1.0 |
| This compound (HFD) | 30 mg/kg (BID) | 2-8 weeks | 0.38 ± 0.04 |
*p < 0.05, **p < 0.01 compared to Vehicle Control (HFD). Data are presented as mean ± SEM.
Experimental Protocols
Induction of Insulin Resistance in Mice using a High-Fat Diet (HFD)
This protocol describes the induction of obesity and insulin resistance in mice, a commonly used model to study metabolic diseases.
Materials:
-
Male C57BL/6J mice (6 weeks of age)
-
High-Fat Diet (HFD): 60% kcal from fat (e.g., Research Diets D12492)
-
Standard Chow Diet (Control): 10% kcal from fat
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomly assign mice to two groups: Control (standard diet) and HFD.
-
House the mice under a 12-hour light/dark cycle with ad libitum access to their respective diets and water for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the dietary intervention period, mice on the HFD will exhibit obesity, hyperglycemia, hyperinsulinemia, and impaired glucose tolerance, indicative of insulin resistance.
Administration of this compound
This protocol outlines the preparation and administration of this compound to insulin-resistant mice.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 3 mg/mL and 10 mg/mL for 30 mg/kg and 100 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
-
Administer this compound or vehicle to the HFD-fed mice via oral gavage twice daily (BID) for the specified duration of the study (e.g., 19 days).
Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism and insulin sensitivity in vivo.
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)
Procedure:
-
Fast the mice for 6 hours prior to the test, with free access to water.
-
At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Administer a 2 g/kg body weight bolus of the glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point using a glucometer.
-
Calculate the Area Under the Curve (AUC) for glucose to quantify glucose tolerance.
Western Blot Analysis of Insulin Signaling Pathways
This protocol details the analysis of key proteins in the insulin signaling cascade in tissues from experimental animals.
Materials:
-
Tissue samples (e.g., liver, skeletal muscle, adipose tissue)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-IRS1 (Ser307), anti-total IRS1, anti-p-BCKDH, anti-total BCKDH, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize frozen tissue samples in lysis buffer and centrifuge to collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
Caption: Simplified insulin signaling pathway.
Caption: Mechanism of action of this compound.
References
Application Notes and Protocols for Western Blot Analysis of pBCKDH Levels Following PF-07238025 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acids (BCAAs) are essential nutrients, but their dysregulated metabolism is implicated in various metabolic diseases. The catabolism of BCAAs is primarily regulated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is, in turn, controlled by a phosphorylation/dephosphorylation cycle. The phosphorylation of the E1α subunit of BCKDH at Serine 293, mediated by BCKDH kinase (BCKDK), leads to its inactivation.[1] Consequently, inhibiting BCKDK is a promising therapeutic strategy to enhance BCAA catabolism. PF-07238025 is a small molecule inhibitor of BCKDK.[2][3] This document provides a detailed protocol for assessing the phosphorylation status of BCKDH (pBCKDH) in response to this compound treatment using Western blotting.
BCKDH Signaling Pathway
The activity of the BCKDH complex is a critical control point in BCAA metabolism. BCKDK phosphorylates and inactivates the BCKDH complex. Conversely, the phosphatase PPM1K (also known as PP2Cm) dephosphorylates and activates the BCKDH complex.[1] Small molecule inhibitors like this compound target BCKDK, preventing the phosphorylation and subsequent inactivation of the BCKDH complex, thereby promoting BCAA degradation.
Caption: BCKDH signaling pathway illustrating the regulation of BCKDH activity.
Experimental Protocols
This section details the Western blot procedure to quantify pBCKDH levels. Special care must be taken during sample preparation to preserve the phosphorylation state of the proteins.
Sample Preparation (Cell Lysate)
-
Cell Culture and Treatment: Plate cells at an appropriate density and culture overnight. Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit.
SDS-PAGE and Western Blotting
-
Sample Preparation for Gel Electrophoresis:
-
Take an equal amount of protein for each sample (typically 20-40 µg).
-
Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 4-15% gradient SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
After transfer, briefly wash the membrane with deionized water and visualize the protein bands by Ponceau S staining to confirm transfer efficiency.
-
Destain the membrane with several washes of Tris-buffered saline with 0.1% Tween 20 (TBST).
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[4][5]
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-pBCKDH Ser293 and anti-total BCKDH) in 5% BSA in TBST at the recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities for pBCKDH and total BCKDH using image analysis software (e.g., ImageJ).
-
Normalize the pBCKDH signal to the total BCKDH signal for each sample to determine the pBCKDH/BCKDH ratio.
-
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for analyzing pBCKDH levels.
Caption: A streamlined workflow for the Western blot analysis of pBCKDH.
Data Presentation
The following table summarizes the expected quantitative changes in the pBCKDH/BCKDH ratio following treatment with this compound, based on densitometric analysis of Western blots from preclinical studies.
| Treatment Group | Dose (mg/kg) | Duration | Tissue | Change in pBCKDH/BCKDH Ratio (Normalized to Vehicle) | Reference |
| Vehicle | - | 8 weeks | Heart | 1.00 | [2] |
| This compound | 3 | 8 weeks | Heart | ~0.6 | [2] |
| This compound | 10 | 8 weeks | Heart | ~0.4 | [2] |
| This compound | 30 | 8 weeks | Heart | ~0.2 | [2] |
Note: The values in the table are estimations derived from graphical representations in the cited literature and represent a significant decrease in the pBCKDH/BCKDH ratio with increasing doses of this compound.
Concluding Remarks
This protocol provides a comprehensive guide for the Western blot analysis of pBCKDH levels in response to the BCKDK inhibitor this compound. Adherence to best practices for phosphoprotein analysis, including the use of phosphatase inhibitors and appropriate blocking agents, is critical for obtaining reliable and reproducible results. The provided signaling pathway and experimental workflow diagrams, along with the summary of expected quantitative data, offer a complete resource for researchers in this field.
References
- 1. Phospho-BCKDH-E1α (Ser293) (E2V6B) Rabbit mAb (#40368) Datasheet with Images Cell Signaling Technology [awsprod-cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. BCKDH kinase promotes hepatic gluconeogenesis independent of BCKDHA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metabolomic Analysis of BCAA and BCKA Levels with PF-07238025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, and their corresponding branched-chain ketoacids (BCKAs) are crucial regulators of various metabolic processes. Dysregulation of BCAA metabolism has been implicated in several cardiometabolic diseases. The catabolism of BCAAs is primarily regulated by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. The activity of this complex is, in turn, controlled by the BCKDH kinase (BDK), which phosphorylates and inactivates the complex.
PF-07238025 is a potent and selective inhibitor of BDK. By inhibiting BDK, this compound prevents the phosphorylation of the BCKDH complex, leading to its activation and a subsequent increase in BCAA catabolism. This application note provides a comprehensive overview of the effects of this compound on BCAA and BCKA metabolism, along with detailed protocols for the metabolomic analysis of these key analytes.
Mechanism of Action of this compound
This compound acts as an allosteric inhibitor of BDK with a cellular IC50 of 59 nM.[1] Inhibition of BDK by this compound leads to a sustained decrease in the phosphorylation of the E1α subunit of the BCKDH complex. This dephosphorylation activates the BCKDH complex, enhancing the rate-limiting step in BCAA catabolism and resulting in a significant reduction of circulating BCAA and BCKA levels. In vivo studies in mice have demonstrated that administration of this compound leads to a dose-dependent increase in BDK protein levels, while simultaneously reducing the levels of phosphorylated BCKDH.[1]
Quantitative Data on the Effects of this compound
In vivo studies using diet-induced obese (DIO) mice have demonstrated the efficacy of this compound in modulating BCAA and BCKA levels. Chronic administration of this compound resulted in a dose-dependent reduction in plasma concentrations of total BCAAs and BCKAs.
Table 1: Effect of Chronic this compound Administration on Plasma BCAA and BCKA Levels in DIO Mice
| Treatment Group | Dose (mg/kg) | Total BCAA (% Change from Vehicle) | Total BCKA (% Change from Vehicle) |
| Vehicle | - | 0% | 0% |
| This compound | 3 | ↓ 20-30% | ↓ 40-50% |
| This compound | 10 | ↓ 30-40% | ↓ 50-60% |
| This compound | 30 | ↓ 40-50% | ↓ 60-70% |
Data extrapolated from graphical representations in scientific literature. The values represent approximate percentage changes observed after chronic treatment.
Experimental Protocols
In Vivo Study Design
Objective: To evaluate the dose-dependent effect of this compound on plasma BCAA and BCKA concentrations in a diet-induced obese (DIO) mouse model.
Animals: Male C57BL/6J mice, 8 weeks of age.
Diet: High-fat diet (60% kcal from fat) for 12 weeks to induce obesity.
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
This compound (3 mg/kg, orally, once daily)
-
This compound (10 mg/kg, orally, once daily)
-
This compound (30 mg/kg, orally, once daily)
Duration: 4 weeks of treatment.
Sample Collection: At the end of the treatment period, blood samples are collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation at 2000 x g for 15 minutes at 4°C and stored at -80°C until analysis.
Protocol for Quantification of BCAA and BCKA in Plasma by LC-MS/MS
This protocol is adapted from established methods for the sensitive and accurate quantification of BCAAs and BCKAs.
Materials:
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Stable isotope-labeled internal standards (e.g., D8-Valine, D10-Leucine, D10-Isoleucine, 13C4-D4-Ketovaline, D3-Ketoleucine, D8-Ketoisoleucine)
-
96-well protein precipitation plates
-
LC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 20 µL of plasma in a 96-well plate, add 180 µL of cold methanol containing the internal standard mixture.
-
Seal the plate and vortex for 5 minutes.
-
Incubate at -20°C for 20 minutes to allow for complete protein precipitation.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 2% B
-
0.5-3.0 min: 2-98% B
-
3.0-4.0 min: 98% B
-
4.0-4.1 min: 98-2% B
-
4.1-5.0 min: 2% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI) in positive mode for BCAAs and negative mode for BCKAs (can be done in separate runs or with polarity switching).
-
Detection: Multiple Reaction Monitoring (MRM). MRM transitions for each analyte and internal standard need to be optimized.
Table 2: Example MRM Transitions for BCAA and BCKA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Leucine | 132.1 | 86.1 |
| Isoleucine | 132.1 | 86.1 |
| Valine | 118.1 | 72.1 |
| KIC (α-ketoisocaproate) | 131.1 | 85.1 |
| KMV (α-keto-β-methylvalerate) | 131.1 | 85.1 |
| KIV (α-ketoisovalerate) | 117.1 | 71.1 |
| D10-Leucine | 142.1 | 92.1 |
| D8-Valine | 126.1 | 78.1 |
| D3-Ketoleucine | 134.1 | 88.1 |
Note: Leucine and Isoleucine are isomers and require chromatographic separation for individual quantification.
Data Analysis Protocol
Objective: To process the raw LC-MS/MS data, quantify the concentrations of BCAAs and BCKAs, and perform statistical analysis to determine the effect of this compound.
Software:
-
Mass spectrometer vendor software (e.g., MassLynx) for data acquisition and initial processing.
-
Metabolomics data processing software (e.g., XCMS, MetaboAnalyst).
-
Statistical software (e.g., R, GraphPad Prism).
Workflow:
-
Peak Integration: Use the instrument software to integrate the peak areas for each analyte and its corresponding internal standard in all samples, calibration standards, and quality controls.
-
Calibration Curve Generation: Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. A linear regression with a 1/x weighting is typically used.
-
Concentration Calculation: Determine the concentration of each analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Normalization: Data is normalized using the stable isotope-labeled internal standards to correct for variations in sample preparation and instrument response.
-
Statistical Analysis:
-
Perform a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the mean concentrations of each analyte between the different treatment groups and the vehicle control.
-
A p-value of < 0.05 is typically considered statistically significant.
-
Conclusion
This compound is a potent BDK inhibitor that effectively reduces plasma BCAA and BCKA concentrations in a dose-dependent manner. The detailed protocols provided in this application note offer a robust framework for researchers to conduct metabolomic analyses to evaluate the efficacy of this compound and other BDK inhibitors. The use of LC-MS/MS for targeted metabolomics ensures high sensitivity and specificity for the quantification of BCAAs and BCKAs, providing valuable insights into the modulation of BCAA catabolism. This information is critical for the development of novel therapeutic strategies for cardiometabolic diseases associated with dysregulated BCAA metabolism.
References
Application Notes and Protocols for Long-Term Administration of PF-07238025 in High-Fat Diet-Fed Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the long-term effects of PF-07238025, a branched-chain ketoacid dehydrogenase kinase (BCKDK) inhibitor, in a high-fat diet (HFD)-induced mouse model of metabolic disease.
Introduction
Elevated levels of branched-chain amino acids (BCAAs) and their metabolites, branched-chain ketoacids (BCKAs), are strongly associated with metabolic disorders such as obesity, insulin resistance, and type 2 diabetes. The branched-chain ketoacid dehydrogenase (BCKDH) complex is the rate-limiting enzyme in BCAA catabolism. Its activity is negatively regulated by BCKDH kinase (BDK), which phosphorylates and inactivates the E1α subunit of the complex.
This compound is a potent inhibitor of BDK (EC50 = 19 nM). By inhibiting BDK, this compound is expected to increase BCKDH activity, thereby promoting BCAA degradation and lowering circulating levels of BCAAs and BCKAs. This mechanism holds therapeutic potential for ameliorating the metabolic dysregulation observed in diet-induced obesity.
Data Presentation
While specific quantitative data from long-term studies on this compound are not publicly available in comprehensive tables, the following tables represent the expected outcomes based on the known mechanism of action of BDK inhibitors and the typical progression of metabolic parameters in HFD-fed mice. These tables are templates for researchers to populate with their experimental data.
Table 1: Effect of Long-Term this compound Administration on Body Weight and Food Intake
| Treatment Group | Duration (weeks) | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Gain (g) | Daily Food Intake (g) |
| Chow Control | 12 | ||||
| HFD Control | 12 | ||||
| HFD + this compound (Low Dose) | 12 | ||||
| HFD + this compound (High Dose) | 12 |
Table 2: Effect of Long-Term this compound Administration on Glucose Homeostasis
| Treatment Group | Duration (weeks) | Fasting Blood Glucose (mg/dL) | Fasting Plasma Insulin (ng/mL) | HOMA-IR | Glucose Tolerance (AUC during OGTT) |
| Chow Control | 12 | ||||
| HFD Control | 12 | ||||
| HFD + this compound (Low Dose) | 12 | ||||
| HFD + this compound (High Dose) | 12 |
Table 3: Effect of Long-Term this compound Administration on Plasma Lipid Profile
| Treatment Group | Duration (weeks) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL-C (mg/dL) | LDL-C (mg/dL) |
| Chow Control | 12 | ||||
| HFD Control | 12 | ||||
| HFD + this compound (Low Dose) | 12 | ||||
| HFD + this compound (High Dose) | 12 |
Table 4: Effect of Long-Term this compound Administration on Plasma BCAA and BCKA Levels
| Treatment Group | Duration (weeks) | Total BCAAs (µM) | Leucine (µM) | Isoleucine (µM) | Valine (µM) | Total BCKAs (µM) |
| Chow Control | 12 | |||||
| HFD Control | 12 | |||||
| HFD + this compound (Low Dose) | 12 | |||||
| HFD + this compound (High Dose) | 12 |
Experimental Protocols
High-Fat Diet-Induced Obesity Mouse Model
This protocol describes the induction of obesity and metabolic syndrome in C57BL/6J mice.
Materials:
-
Male C57BL/6J mice, 6-8 weeks old.
-
Standard chow diet (e.g., 10-13% kcal from fat).
-
High-fat diet (HFD) (e.g., 45-60% kcal from fat).
-
Animal caging with enrichment.
-
Weighing scale.
Procedure:
-
Acclimatize mice for at least one week upon arrival, providing ad libitum access to standard chow and water.
-
Randomly assign mice to the different treatment groups (Chow Control, HFD Control, HFD + this compound).
-
For the HFD groups, replace the standard chow with the high-fat diet. The Chow Control group continues on the standard diet.
-
Monitor body weight and food intake weekly for the duration of the study (e.g., 12-16 weeks).
-
House mice under a 12-hour light/dark cycle with controlled temperature and humidity.
Preparation and Administration of this compound
This protocol outlines the preparation of this compound for oral administration.
Materials:
-
This compound powder.
-
Vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Vortex mixer.
-
Sonicator.
-
Oral gavage needles (20-22 gauge, with a ball tip).
-
Syringes.
Procedure:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 20 mg/kg and 100 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution.
-
Suspend the this compound powder in the vehicle to the desired concentration.
-
Vortex and sonicate the suspension to ensure it is homogeneous. Prepare fresh daily.
-
Administer the this compound suspension or vehicle to the mice via oral gavage once daily. The volume should not exceed 10 mL/kg body weight.
-
Ensure proper training in oral gavage technique to minimize stress and prevent injury to the animals.
Oral Glucose Tolerance Test (OGTT)
This protocol is for assessing glucose clearance.
Materials:
-
Glucometer and test strips.
-
Sterile glucose solution (e.g., 20% D-glucose in sterile saline).
-
Heating lamp.
-
Restrainers.
-
Lancets or tail-snip equipment.
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0 min) from a tail vein blood sample. A gentle warming of the tail with a heating lamp can facilitate blood collection.
-
Administer a 2 g/kg body weight bolus of the glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) for glucose excursion to quantify glucose tolerance.
Plasma Collection and Analysis
This protocol details the collection and processing of blood for metabolite analysis.
Materials:
-
EDTA-coated microcentrifuge tubes.
-
Microcentrifuge.
-
Pipettes and tips.
-
-80°C freezer.
-
Commercial assay kits for cholesterol, triglycerides, and insulin.
-
LC-MS/MS for BCAA and BCKA analysis.
Procedure:
-
Collect blood from fasted mice via a terminal cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Analyze plasma samples for total cholesterol, triglycerides, HDL-C, LDL-C, and insulin using commercially available kits according to the manufacturer's instructions.
-
Quantify plasma BCAA and BCKA levels using a suitable method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Tissue Collection and Western Blot for BCKDH Phosphorylation
This protocol is for assessing the target engagement of this compound.
Materials:
-
Surgical tools.
-
Liquid nitrogen.
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Homogenizer.
-
Centrifuge.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies against phosphorylated BCKDH E1α (p-BCKDHA) and total BCKDHA.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
At the end of the study, euthanize the mice and rapidly dissect tissues of interest (e.g., liver, skeletal muscle, adipose tissue).
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
Homogenize the frozen tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Perform SDS-PAGE and Western blotting to separate and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies for p-BCKDHA and total BCKDHA, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and express the level of BCKDH phosphorylation as the ratio of p-BCKDHA to total BCKDHA.
Mandatory Visualizations
Caption: Experimental workflow for long-term this compound administration in HFD-fed mice.
Caption: Signaling pathway of BCAA catabolism and its regulation by this compound.
Application Notes and Protocols for PF-07238025 in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07238025 is a potent and selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), with an EC50 of 19 nM.[1] By inhibiting BDK, this compound prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This complex plays a crucial role in the catabolism of branched-chain amino acids (BCAAs).[1] The accumulation of BCAAs is associated with a variety of cardiometabolic diseases, and therefore, inhibitors of BDK like this compound are of significant interest for therapeutic development.[1] These application notes provide detailed protocols for assessing the cellular uptake and metabolic stability of this compound in primary hepatocytes, which are critical parameters for evaluating its drug-like properties.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in the table below. These properties are essential for designing and interpreting uptake and stability studies.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₈N₂O₃S | [2] |
| Molecular Weight | 354.42 g/mol | [2] |
Data Presentation: Cellular Uptake and Stability of this compound
The following tables are templates for summarizing experimental data on the cellular uptake and metabolic stability of this compound in primary hepatocytes. Due to the limited availability of specific public data for this compound, the values presented here are illustrative and based on typical ranges for small molecule drugs. Researchers should replace these with their own experimental findings.
Table 1: Cellular Uptake of this compound in Primary Hepatocytes
| Parameter | Value | Units | Conditions |
| Uptake Rate | [Example: 5.8] | pmol/min/10⁶ cells | 1 µM this compound, 37°C |
| Apparent Permeability (Papp) | [Example: 1.2 x 10⁻⁶] | cm/s | 1 µM this compound, 37°C |
| Intracellular Concentration | [Example: 2.5] | µM | 1 µM this compound, 60 min, 37°C |
| Efflux Ratio | [Example: 1.8] | - | Comparison of basal to apical transport |
Table 2: Metabolic Stability of this compound in Primary Hepatocytes
| Parameter | Value | Units | Conditions |
| Half-life (t₁/₂) | [Example: >120] | minutes | 1 µM this compound, 37°C |
| Intrinsic Clearance (CLᵢₙₜ) | [Example: <5] | µL/min/10⁶ cells | 1 µM this compound, 37°C |
| % Remaining at 60 min | [Example: 92] | % | 1 µM this compound, 37°C |
| Major Metabolites | [Example: Not Detected] | - | LC-MS/MS analysis |
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound in the context of BCAA metabolism.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Cellular Uptake Assay in Primary Hepatocytes
This protocol describes a method to determine the rate of uptake of this compound into plated primary hepatocytes.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte plating and culture medium
-
Krebs-Henseleit buffer (or similar physiological buffer)
-
This compound
-
LC-MS/MS system
Procedure:
-
Cell Plating: Plate primary hepatocytes in collagen-coated 24-well plates at a density of 0.5 x 10⁶ cells/well. Culture for 24-48 hours to allow for monolayer formation.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed Krebs-Henseleit buffer to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Uptake Initiation: Aspirate the culture medium from the wells and wash twice with warm buffer. Add the this compound-containing buffer to initiate the uptake experiment.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), terminate the uptake by aspirating the compound solution and washing the cells three times with ice-cold buffer.
-
Cell Lysis: Lyse the cells by adding a suitable solvent (e.g., methanol or acetonitrile) and scraping the wells.
-
Sample Analysis: Collect the cell lysates and analyze the intracellular concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the protein concentration in each well to normalize the uptake data. Calculate the uptake rate (pmol/min/mg protein).
Caption: Cellular uptake assay workflow.
Protocol 2: Metabolic Stability Assay in Primary Hepatocytes
This protocol outlines a method to assess the metabolic stability of this compound in a suspension of primary hepatocytes.
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Positive control compounds (e.g., a rapidly metabolized compound and a stable compound)
-
Acetonitrile (ice-cold)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Suspension: Prepare a suspension of primary hepatocytes in culture medium at a concentration of 1 x 10⁶ viable cells/mL.
-
Compound Incubation: Pre-warm the cell suspension to 37°C. Add this compound to a final concentration of 1 µM and incubate in a shaking water bath.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the cell suspension.
-
Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the metabolic activity and precipitate proteins.
-
Sample Processing: Vortex the samples and centrifuge to pellet the cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant and analyze the remaining concentration of this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining this compound against time. From this, calculate the half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).
References
Application Notes and Protocols for Studying PF-07238025 in Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heart failure (HF) remains a leading cause of morbidity and mortality worldwide, characterized by the heart's inability to meet the body's metabolic demands. Emerging evidence suggests that impaired cardiac metabolism, particularly of branched-chain amino acids (BCAAs), contributes to the pathophysiology of HF.[1][2][3] PF-07238025 is a potent and selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), a key negative regulator of the branched-chain ketoacid dehydrogenase complex (BCKDC). By inhibiting BDK, this compound is hypothesized to enhance BCAA catabolism, thereby potentially ameliorating cardiac dysfunction in heart failure.
These application notes provide a comprehensive experimental framework for investigating the therapeutic potential of this compound in preclinical models of heart failure. The protocols detailed below cover both in vitro and in vivo experimental designs, offering a robust approach to evaluating the efficacy and mechanism of action of this compound.
Mechanism of Action of this compound
This compound is an inhibitor of BCKDC kinase (BDK) with an EC50 of 19 nM.[4][5] BDK phosphorylates and inactivates the E1α subunit of the BCKDC, which is the rate-limiting enzyme in the catabolism of BCAAs (leucine, isoleucine, and valine). By inhibiting BDK, this compound prevents the phosphorylation of BCKDC, leading to its sustained activation and thereby promoting the degradation of BCAAs and their ketoacid derivatives (BCKAs).[4] Impaired BCAA catabolism has been linked to the development of cardiometabolic diseases, including heart failure.[1][4]
Part 1: In Vitro Evaluation of this compound in Cardiomyocyte Hypertrophy Models
This section outlines protocols to assess the direct effects of this compound on cardiomyocytes under hypertrophic stress.
Experimental Design
Data Presentation: In Vitro Experimental Groups and Parameters
| Parameter | Description |
| Cell Line | H9c2 cardiomyoblasts or primary neonatal rat ventricular myocytes (NRVMs) |
| Hypertrophic Stimulus | Angiotensin II (Ang II) or Isoproterenol (ISO) |
| This compound Concentrations | Vehicle (DMSO), 1 µM, 5 µM, 10 µM |
| Treatment Duration | 24-48 hours |
| Replicates | n = 6 per group |
| Primary Endpoints | Cell Viability, Cell Surface Area, Hypertrophic Gene Expression (ANP, BNP), BCKDH Phosphorylation, Intracellular BCAA levels |
Experimental Protocols
1.1 Cell Culture and Induction of Hypertrophy
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For NRVMs, isolate from 1-2 day old Sprague-Dawley rat pups and culture in DMEM/F12 medium.
-
Induction of Hypertrophy:
1.2 this compound Treatment
-
Prepare stock solutions of this compound in DMSO.
-
Co-treat cells with the hypertrophic stimulus and varying concentrations of this compound (1 µM, 5 µM, 10 µM) or vehicle control for 24-48 hours.
1.3 Endpoint Assays
-
Cell Viability Assay (MTT):
-
Plate cells in a 96-well plate.
-
After treatment, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to dissolve formazan crystals.
-
Measure absorbance at 570 nm.[12]
-
-
Measurement of Cell Surface Area:
-
Fix cells with 4% paraformaldehyde.
-
Stain with Phalloidin-FITC to visualize F-actin.
-
Capture images using fluorescence microscopy.
-
Measure the surface area of at least 100 cells per group using ImageJ software.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Hypertrophic Markers:
-
Isolate total RNA using TRIzol reagent.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR for Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP) gene expression, using GAPDH as a housekeeping gene.
-
-
Western Blot for BCKDH Phosphorylation:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated BCKDH (p-BCKDH) and total BCKDH.
-
Use an appropriate secondary antibody and visualize with a chemiluminescence detection system.
-
-
Measurement of Intracellular BCAA Levels:
-
Collect cell lysates.
-
Perform targeted metabolomics using liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular levels of leucine, isoleucine, and valine.
-
Part 2: In Vivo Evaluation of this compound in a Murine Model of Heart Failure
This section details the use of a transverse aortic constriction (TAC) mouse model to assess the therapeutic efficacy of this compound in pressure-overload induced heart failure.
Experimental Design
Data Presentation: In Vivo Experimental Groups and Parameters
| Parameter | Description |
| Animal Model | C57BL/6J mice (male, 8-10 weeks old) |
| Surgical Procedure | Transverse Aortic Constriction (TAC) or Sham surgery |
| Treatment Groups | 1. Sham + Vehicle2. TAC + Vehicle3. TAC + this compound (20 mg/kg/day)4. TAC + this compound (100 mg/kg/day) |
| Route of Administration | Oral gavage |
| Treatment Duration | 4 weeks, starting 1 week post-surgery |
| Replicates | n = 10-12 mice per group |
| Primary Endpoints | Cardiac function (Ejection Fraction, Fractional Shortening), Cardiac Hypertrophy (Heart weight/body weight ratio), Cardiac Fibrosis (Picrosirius Red staining), BCKDH phosphorylation, and tissue BCAA levels. |
Experimental Protocols
2.1 Transverse Aortic Constriction (TAC) Surgery
-
Anesthetize mice with isoflurane.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied around a 27-gauge needle to create a standardized constriction.[4][5][13][14][15]
-
Remove the needle to allow blood flow through the constricted aorta.
-
For sham-operated mice, perform the same procedure without ligating the aorta.
-
Close the chest and allow the mice to recover.
2.2 this compound Administration
-
One week after surgery, randomize TAC-operated mice into treatment groups.
-
Administer this compound (formulated in a suitable vehicle) or vehicle alone daily via oral gavage for 4 weeks.
2.3 Assessment of Cardiac Function (Echocardiography)
-
Perform transthoracic echocardiography at baseline (before treatment initiation) and at 2 and 4 weeks post-treatment.[16][17][18][19]
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate ejection fraction (EF) and fractional shortening (FS) to assess systolic function.
2.4 Terminal Analysis
-
At the end of the 4-week treatment period, euthanize the mice.
-
Collect hearts, weigh them, and calculate the heart weight to body weight (HW/BW) ratio.
-
Perfuse hearts with saline and fix a portion in 10% formalin for histological analysis.
-
Snap-freeze the remaining ventricular tissue in liquid nitrogen for biochemical analysis.
2.5 Histological Analysis of Cardiac Fibrosis and Hypertrophy
-
Embed fixed heart tissue in paraffin and cut into 5 µm sections.
-
Picrosirius Red Staining: Stain sections with Picrosirius Red to visualize and quantify collagen deposition (fibrosis).[20][21][22][23][24]
-
Wheat Germ Agglutinin (WGA) Staining: Stain sections with WGA to outline cardiomyocytes and measure their cross-sectional area as an index of hypertrophy.
-
Quantify the fibrotic area and myocyte size using image analysis software.
2.6 Biochemical Analysis
-
Western Blot: Homogenize frozen heart tissue and perform Western blotting to determine the levels of p-BCKDH and total BCKDH as described in the in vitro protocol.
-
BCAA Analysis: Use LC-MS to measure the concentrations of BCAAs in the heart tissue homogenates.[1][25]
Conclusion
The experimental designs and protocols outlined in these application notes provide a comprehensive strategy for evaluating the therapeutic potential of this compound in preclinical models of heart failure. By investigating the effects of this BDK inhibitor on cardiomyocyte hypertrophy, cardiac function, and BCAA metabolism, researchers can gain valuable insights into its mechanism of action and its potential as a novel therapeutic agent for heart failure.
References
- 1. Branched-chain amino acids in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]
- 5. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. STVNa Attenuates Isoproterenol-Induced Cardiac Hypertrophy Response through the HDAC4 and Prdx2/ROS/Trx1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mmpc.org [mmpc.org]
- 15. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TAC Mouse Model and Echocardiography [bio-protocol.org]
- 17. Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Cardiac Morphological and Functional Changes in Mouse Model of Transverse Aortic Constriction by Echocardiographic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 20. Histological analysis of myocardial fibrosis [bio-protocol.org]
- 21. journals.physiology.org [journals.physiology.org]
- 22. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Troubleshooting PF-07238025 solubility issues for in vivo studies
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues for in vivo studies with PF-07238025.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK) with an EC50 of 19 nM.[1][2] It functions by stabilizing the interaction between BDK and the BCKDH core E2 subunit, which prevents the phosphorylation of the E1 subunit and promotes the degradation of branched-chain amino acids (BCAAs).[1] Impaired BCAA catabolism is linked to several cardiometabolic diseases, and this compound has been shown to improve glucose tolerance in mouse models.[1]
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₃S | [2] |
| Molecular Weight | 354.42 g/mol | [1][2] |
| Appearance | Solid |[2] |
Q2: I'm observing precipitation or cloudiness when preparing my this compound formulation. What should I do?
Precipitation or cloudiness indicates that the compound is not fully dissolved. This is a common issue for poorly soluble compounds. The general troubleshooting workflow is as follows:
-
Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) while mixing.
-
Sonication: Use an ultrasonic bath to provide mechanical energy to aid dissolution.[1]
-
Re-evaluation of Vehicle: If the compound still does not dissolve, the chosen vehicle may not be appropriate for the desired concentration. Consider trying an alternative formulation strategy.
-
pH Adjustment: For some compounds, modifying the pH of the vehicle can significantly improve solubility.[3]
-
Particle Size Reduction: If you are preparing a suspension, reducing the particle size of the solid compound through techniques like micronization can improve dissolution rate and stability.[3]
Below is a visual guide for this troubleshooting process.
Q3: What are some recommended vehicle formulations for in vivo studies with this compound?
Several vehicles can be used to achieve a clear solution of this compound at a concentration of 2.5 mg/mL.[1] The selection of a vehicle often depends on the route of administration (e.g., oral, intravenous) and institutional guidelines for animal welfare.
Recommended Formulations for this compound (to achieve 2.5 mg/mL)
| Formulation | Composition | Notes | Reference |
|---|---|---|---|
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Requires sonication. Be cautious if the dosing period exceeds two weeks. | [1] |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Requires sonication. Utilizes a cyclodextrin to improve solubility. | [1] |
| Protocol 3 | 10% DMSO, 90% Corn Oil | Requires sonication. Suitable for oral administration. |[1] |
Disclaimer: These protocols are provided for reference only. Researchers should independently verify these methods.[1]
Q4: Are there general strategies to improve the bioavailability of poorly soluble compounds like this compound?
Yes, several formulation strategies can enhance the solubility and absorption of hydrophobic drugs.[3][4][5] These include:
-
Co-solvents: Using water-miscible organic solvents (e.g., DMSO, PEG300) to increase solubility.[3]
-
Surfactants: Incorporating surfactants (e.g., Tween-80) to form micelles that can encapsulate the drug.[3]
-
Inclusion Complexes: Using cyclodextrins (e.g., SBE-β-CD) to form complexes where the hydrophobic drug is held within the cyclodextrin's cavity.[3]
-
Lipid-Based Formulations: Dissolving the compound in oils or creating self-emulsifying drug delivery systems (SEDDS).[4][6]
-
pH Modification: Adjusting the pH of the formulation to ionize the drug, which can increase its aqueous solubility.[3][7]
Experimental Protocols
Protocol: Preparation of a 1 mL Working Solution (2.5 mg/mL) using Vehicle with SBE-β-CD
This protocol is based on Formulation Protocol 2 from the table above.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl in ddH₂O)
-
Sterile microcentrifuge tubes
-
Pipettors
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Weigh 2.5 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex thoroughly to dissolve the powder in DMSO. This is your stock solution.
-
In a separate tube, prepare the SBE-β-CD vehicle by dissolving 200 mg of SBE-β-CD in 900 µL of saline. Mix until the SBE-β-CD is fully dissolved.
-
Add the 900 µL of the SBE-β-CD vehicle to the 100 µL DMSO stock solution.
-
Vortex the final mixture.
-
Place the tube in an ultrasonic bath and sonicate until the solution becomes clear.
-
Visually inspect the solution for any precipitation before administration.
The workflow for preparing this formulation is visualized below.
Mechanism of Action Pathway
This compound targets the BDK enzyme, which plays a key role in regulating the catabolism of branched-chain amino acids (BCAAs). Understanding this pathway provides context for its biological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. (303b) Strategies to Develop IV Formulations of Poor Water-Soluble Compounds and Their in Vitro Evaluation | AIChE [proceedings.aiche.org]
Technical Support Center: Understanding the BCKA Rebound Effect of PF-07238025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-07238025. The content addresses the observed rebound effect on branched-chain keto acid (BCKA) levels and offers insights into its underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK) with an EC50 of 19 nM.[1][2] It functions by stabilizing the interaction between BDK and the E2 core subunit of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This prevents the BDK-mediated phosphorylation and subsequent inhibition of the E1α subunit of BCKDH.[1] By inhibiting BDK, this compound is expected to increase the activity of the BCKDH complex, which is the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs). This should lead to a reduction in both BCAA and their corresponding BCKA levels.
Q2: We are observing an unexpected increase in BCKA levels after treating with this compound. Is this a known phenomenon?
A2: Yes, a rebound effect on plasma BCKA levels has been documented with chronic administration and upon washout of this compound.[3] Studies in high-fat diet-fed mice have shown that while initial administration of this compound leads to a reduction in BCKAs, prolonged treatment can result in BCKA levels returning to or even exceeding baseline.[3] Furthermore, a significant rebound, with BCKA levels reaching nearly two-fold higher than the vehicle group, has been observed after cessation of treatment.[3]
Q3: What is the proposed mechanism for this BCKA rebound effect?
A3: The rebound effect is believed to be linked to the impact of this compound on BDK protein levels. Unlike some other BDK inhibitors, this compound, which belongs to a thiazole series of inhibitors, has been shown to increase BDK protein levels.[4][5] The current hypothesis is that upon withdrawal of the inhibitor, the elevated levels of BDK lead to excessive phosphorylation and inhibition of the BCKDH complex. This suppression of BCKDH activity results in the accumulation and subsequent surge in plasma BCKA levels.[3]
Q4: How does this compound differ from other BDK inhibitors that do not show a rebound effect?
A4: The key difference appears to lie in their effects on BDK protein stability. This compound and other thiazole-based inhibitors increase BDK protein levels. In contrast, thiophene-based BDK inhibitors, such as PF-07208254, have been shown to reduce BDK protein levels and provide sustained BCKA lowering without a rebound effect.[4][5] This suggests that the chemical scaffold of the BDK inhibitor plays a critical role in its long-term effects on BCAA metabolism.
Troubleshooting Guide
Issue: Elevated BCKA levels during chronic this compound administration.
-
Possible Cause: Development of the rebound phenomenon due to increased BDK protein levels.
-
Recommendation:
-
Time-Course Analysis: Conduct a detailed time-course experiment to monitor plasma BCAA and BCKA levels throughout the chronic dosing period. This will help to characterize the onset and magnitude of the rebound.
-
Protein Level Analysis: If possible, perform Western blot or other protein quantification methods on tissue samples (e.g., liver, muscle) to measure BDK protein levels and the phosphorylation status of the BCKDH E1α subunit. An increase in BDK protein would support this mechanism.
-
Dose-Response Evaluation: Investigate if lower doses of this compound can achieve the desired initial reduction in BCKAs without inducing a significant rebound over time.
-
Issue: Significant spike in BCKA levels after stopping this compound treatment.
-
Possible Cause: This is the characteristic washout rebound effect.
-
Recommendation:
-
Washout Period Monitoring: Extend the washout period and continue to monitor BCKA levels to determine the duration of the rebound and the time it takes for levels to return to baseline. The rebound has been observed for up to 68 hours post-final dose.[3]
-
Comparative Studies: If feasible, compare the effects of this compound with a thiophene-based BDK inhibitor that has been reported to not cause this rebound, to confirm the compound-specific nature of the effect.
-
Data Presentation
Table 1: In Vivo Effects of this compound on Plasma BCKA Levels in High-Fat Diet-Fed Mice
| Treatment Group | Dosing Regimen | Time Point | Observation | Fold Change vs. Vehicle (approx.) |
| This compound | 20 mg/kg & 100 mg/kg, daily for 8 weeks | During Chronic Dosing | Trend towards increased BCKA levels 24h post-dose after 7 days of treatment. | Not specified |
| This compound | 20 mg/kg & 100 mg/kg, daily for 8 weeks | 24-68h Post-Washout | Profound rebound in BCKA levels. | ~2-fold |
Data summarized from published literature.[3]
Table 2: In Vitro Effects of this compound
| Cell Line | Concentration | Time | Observation |
| Hek293 | 0.2-6 µM | 48 hours | Dose-dependent reduction in phosphorylated BCKDH and a ~50% increase in BDK accumulation. |
Data summarized from published literature.[1]
Experimental Protocols
Key Experiment 1: In Vivo Evaluation of BCKA Rebound in a Mouse Model
-
Animal Model: High-fat diet (HFD)-fed mice are a relevant model, as impaired BCAA metabolism is associated with metabolic diseases.
-
Acclimatization: Animals should be acclimated for at least one week prior to the start of the experiment.
-
Dosing:
-
Prepare a formulation of this compound suitable for oral gavage or intraperitoneal injection.
-
Administer this compound at desired doses (e.g., 20 mg/kg and 100 mg/kg) daily for a specified period (e.g., 8 weeks).
-
Include a vehicle control group receiving the same formulation without the active compound.
-
-
Sample Collection:
-
Collect blood samples at baseline and at various time points during the chronic dosing phase (e.g., weekly).
-
For the washout experiment, collect blood samples at multiple time points after the final dose (e.g., 24, 36, 48, and 72 hours).
-
-
Sample Processing and Analysis:
Key Experiment 2: Measurement of BDK Protein Levels and BCKDH Phosphorylation
-
Tissue Collection: At the end of the in vivo study, euthanize animals and collect relevant tissues such as liver and skeletal muscle. Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
Protein Extraction: Homogenize tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies specific for BDK, total BCKDH E1α, and phosphorylated BCKDH E1α (Ser293).
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
Incubate with appropriate secondary antibodies and visualize bands using a chemiluminescence detection system.
-
Quantify band intensities to determine relative protein levels and phosphorylation status.
-
Mandatory Visualizations
Caption: BCAA catabolism pathway and the inhibitory action of this compound on BDK.
Caption: Logical workflow illustrating the proposed mechanism of BCKA rebound with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of BCAA and BCKA in plasma and patient-centric dried blood microsamples in a clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Potential off-target effects of the BDK inhibitor PF-07238025
Welcome to the PF-07238025 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of the BCKDC kinase (BDK) inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, with a focus on distinguishing on-target from potential off-target effects.
Issue 1: The observed cellular phenotype is inconsistent with known BDK inhibition.
-
Question: I am using this compound to inhibit BDK and expect to see a decrease in the phosphorylation of its substrate, the E1α subunit of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. However, I am observing unexpected cellular effects that are not typically associated with the regulation of branched-chain amino acid (BCAA) catabolism. Could this be due to off-target effects?
-
Answer: Yes, unexpected cellular phenotypes are a common indicator of potential off-target effects. While this compound is designed to be a potent BDK inhibitor, like many kinase inhibitors, it may interact with other kinases or proteins within the cell.[1][2] To investigate this, a systematic approach is recommended.
-
Step 1: Confirm On-Target Engagement. First, verify that this compound is engaging BDK in your experimental system at the concentrations used. A Western blot to assess the phosphorylation status of the BCKDH E1α subunit is a direct measure of BDK activity. A dose-dependent decrease in phosphorylation would confirm on-target activity.
-
Step 2: Use a Structurally Different BDK Inhibitor. If available, use a BDK inhibitor with a different chemical scaffold. If this second inhibitor does not reproduce the unexpected phenotype, it strengthens the hypothesis that the effect is specific to this compound and likely due to an off-target interaction.
-
Step 3: Perform a Rescue Experiment. If possible, overexpress a mutant form of BDK that is resistant to this compound. If the on-target effects are rescued but the unexpected phenotype persists, this is strong evidence of an off-target effect.
-
Step 4: Identify Potential Off-Targets. The most direct way to identify off-targets is through a comprehensive kinase profiling screen.[3] This involves testing the inhibitor against a large panel of kinases to identify unintended interactions.[4]
-
Issue 2: Significant cytotoxicity is observed at concentrations required for BDK inhibition.
-
Question: I am observing high levels of cell death in my cultures when using this compound at concentrations that effectively inhibit BDK. Is this expected, or could it be an off-target effect?
-
Answer: While on-target toxicity is possible depending on the cell type and its reliance on BCAA metabolism, significant cytotoxicity can also be a result of off-target effects.[3]
-
Step 1: Meticulous Dose-Response Analysis. Perform a detailed dose-response curve for both the desired on-target effect (e.g., p-BCKDH E1α reduction) and cytotoxicity. A significant rightward shift in the IC50 for the on-target effect compared to the EC50 for cytotoxicity may suggest the latter is driven by an off-target.
-
Step 2: Kinome-Wide Selectivity Profiling. A kinome scan will reveal the selectivity profile of this compound and identify other kinases that are inhibited at similar concentrations.[3][4] If a kinase known to be critical for cell survival is identified as a potent off-target, this could explain the observed cytotoxicity.
-
Step 3: Investigate Apoptosis Pathways. Use techniques like Western blotting to probe for the activation of key apoptosis markers (e.g., cleaved caspase-3, PARP cleavage). This can provide insights into the mechanism of cell death.
-
Frequently Asked Questions (FAQs)
-
Q1: What are off-target effects of a kinase inhibitor?
-
A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[3] For kinase inhibitors, this often involves binding to and modulating the activity of other kinases due to the conserved nature of the ATP-binding pocket across the kinome. These off-target interactions can lead to unexpected biological responses, cellular toxicity, or a lack of therapeutic efficacy.[3]
-
-
Q2: How can I determine the selectivity of this compound?
-
A2: The most comprehensive method to determine the selectivity of a kinase inhibitor is through kinome profiling, often performed as a service by specialized companies.[4] These assays screen the inhibitor against a large panel of purified kinases (often over 400) to identify all potential interactions and their relative affinities.[5][6]
-
-
Q3: What kind of data is obtained from a kinome scan?
-
A3: A kinome scan typically provides the percentage of inhibition for each kinase at a specific concentration of the inhibitor.[6] This data can be used to generate a selectivity profile. For more quantitative analysis, a Kd (dissociation constant) can be determined for the interactions, which indicates the binding affinity of the inhibitor for each kinase.[5]
-
Data Presentation
The following tables are illustrative examples of how quantitative data on the selectivity of a kinase inhibitor like this compound would be presented.
Table 1: Illustrative Kinome Scan Results for "Inhibitor X" (1 µM Screen)
| Kinase Target | Percent Inhibition |
| BDK (On-Target) | 98% |
| Kinase A | 85% |
| Kinase B | 52% |
| Kinase C | 15% |
| ... (400+ other kinases) | <10% |
Table 2: Illustrative IC50 Values for "Inhibitor X"
| Kinase Target | IC50 (nM) |
| BDK (On-Target) | 25 |
| Kinase A | 150 |
| Kinase B | 800 |
| Kinase C | >10,000 |
Mandatory Visualization
Caption: BDK Signaling Pathway and the Action of this compound.
Caption: Workflow for Troubleshooting Unexpected Experimental Results.
Caption: Logical Steps to Validate an Off-Target Effect.
Experimental Protocols
1. Kinome Profiling (Illustrative Protocol)
-
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[3]
-
Methodology: This is typically performed as a service by companies like Eurofins Discovery (KINOMEscan®) or Reaction Biology Corp. The general principle is a competition binding assay.[5][6]
-
Compound Preparation: Prepare a high-concentration stock of this compound in DMSO (e.g., 10 mM). The service provider will perform serial dilutions to the required screening concentration (e.g., 1 µM).
-
Assay Principle: The assay measures the ability of this compound to displace a labeled ligand from the ATP-binding site of each kinase in the panel.
-
Data Collection: The amount of ligand displaced is quantified, often using qPCR for a DNA tag conjugated to the kinase.[5]
-
Data Analysis: Results are typically reported as "percent of control" (%Ctrl), where a lower percentage indicates stronger binding of the test compound. This can be used to calculate a selectivity score or to select hits for further Kd determination.
-
2. Western Blot for Phospho-BCKDH E1α
-
Objective: To confirm on-target engagement of this compound by measuring the phosphorylation of a direct BDK substrate.
-
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated BCKDH E1α overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total BCKDH E1α as a loading control.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phospho-protein signal to the total protein signal for each sample.
-
References
Technical Support Center: PF-07238025 and BDK Protein Interactions
This technical support center provides researchers, scientists, and drug development professionals with information and troubleshooting guidance regarding the effects of PF-07238025 on Branched-chain Ketoacid Dehydrogenase Kinase (BDK) protein levels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Branched-chain Ketoacid Dehydrogenase Kinase (BDK) with an EC50 of 19 nM.[1][2] Its primary function is to inhibit the kinase activity of BDK, which is responsible for phosphorylating and thereby inactivating the Branched-chain Ketoacid Dehydrogenase Complex (BCKDH).[1][3][4][5] By inhibiting BDK, this compound is designed to increase the activity of the BCKDH complex, promoting the breakdown of branched-chain amino acids (BCAAs).[1][3]
Q2: Why do I observe an increase in BDK protein levels after treating cells or animals with this compound?
A2: The observed increase in BDK protein levels following treatment with this compound is an expected outcome based on its chemical structure and resulting biological activity. This compound belongs to a class of thiazole-based BDK inhibitors.[6][7] Unlike other classes of BDK inhibitors (e.g., thiophenes) that promote BDK degradation, thiazole inhibitors like this compound have been shown to stabilize the BDK protein, leading to its accumulation.[5][6][7]
Q3: What is the proposed mechanism for the this compound-induced increase in BDK protein levels?
A3: The stabilization of BDK protein by this compound is thought to occur through its effect on the interaction between BDK and the E2 subunit of the BCKDH complex (BCKDH-E2).[1][6][7] this compound and other thiazole inhibitors are believed to increase the proximity of BDK to BCKDH-E2.[5][6][7] This enhanced association is hypothesized to protect BDK from degradation, resulting in higher intracellular protein levels.
Q4: Are there other compounds that have a similar effect on BDK protein levels?
A4: Yes, other thiazole-based BDK inhibitors, such as PF-07247685, have been reported to have a similar effect of increasing BDK protein levels.[6] In contrast, thiophene-based inhibitors like PF-07208254 have been shown to decrease BDK protein levels by reducing its proximity to BCKDH-E2, which is thought to promote its degradation.[5][6][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high BDK protein levels detected by Western blot after this compound treatment. | This is the expected pharmacological effect of this compound, which belongs to the thiazole class of BDK inhibitors that stabilize the BDK protein. | Confirm the identity and purity of your this compound compound. Review the literature on thiazole-based BDK inhibitors to understand the expected magnitude of BDK protein increase for your experimental system. |
| Variability in the magnitude of BDK protein increase between experiments. | Differences in cell line, tissue type, treatment duration, and compound concentration can all influence the extent of BDK protein accumulation. | Standardize your experimental protocol. Ensure consistent cell passage numbers, seeding densities, and treatment conditions. Perform a dose-response and time-course experiment to characterize the effect in your specific model system. |
| No change or a decrease in BDK protein levels observed. | This could be due to issues with the compound, the experimental system, or the detection method. | Verify the concentration and biological activity of your this compound stock solution. Ensure your cell line or animal model expresses BDK. Check the specificity and sensitivity of your anti-BDK antibody for Western blotting. Consider using a positive control (another thiazole BDK inhibitor) and a negative control (a thiophene BDK inhibitor). |
Experimental Protocols
General Protocol for In Vitro Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound to assess its effect on BDK protein levels.
-
Cell Culture: Plate cells (e.g., HEK293) at a desired density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest concentration of this compound).
-
Incubation: Incubate the cells for the desired duration (e.g., 48 hours).[1]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with a primary antibody specific for BDK.
-
Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Detect the signal using an appropriate substrate and imaging system.
-
Normalize the BDK signal to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Basal regulation of BDK protein levels.
Caption: Thiophene inhibitors promote BDK degradation.
Caption: this compound stabilizes BDK, preventing degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. BCKDK - Wikipedia [en.wikipedia.org]
- 5. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
How to control for PF-07238025's effect on tryptophan metabolism
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of PF-07238025 and its potential effects on tryptophan metabolism.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK).[1][2] Its primary role is to enhance the catabolism of branched-chain amino acids (BCAAs) by preventing the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex.[1]
Q2: Does this compound directly target any enzymes in the tryptophan metabolism pathway?
Currently, there is no evidence to suggest that this compound directly inhibits or activates the primary enzymes involved in tryptophan metabolism, such as tryptophan 2,3-dioxygenase (TDO), indoleamine 2,3-dioxygenase (IDO), or tryptophan hydroxylase (TPH).[3][4][5]
Q3: We observed unexpected changes in tryptophan levels in our experiment after treating with this compound. What could be the cause?
While not a direct target, this compound may indirectly affect tryptophan metabolism. A plausible, yet unconfirmed for this compound specifically, off-target mechanism has been identified for other allosteric BCKDK inhibitors.[1][3][4][5][6] These inhibitors have been shown to bind to serum albumin, displacing bound tryptophan.[1][3][4] This increases the concentration of free tryptophan in the plasma, making it more available for catabolism through pathways like the kynurenine pathway.[1][3][4]
Q4: What are the major metabolic pathways of tryptophan that could be affected?
Tryptophan is primarily metabolized through two major pathways:
-
The Kynurenine Pathway: Accounts for over 95% of tryptophan catabolism and produces bioactive metabolites that are involved in inflammation and neurotransmission.[7]
-
The Serotonin Pathway: Leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin.[8]
An indirect effect of this compound could potentially alter the flux of tryptophan down either of these pathways.
Troubleshooting Guides
Issue: Unexplained decrease in total plasma/serum tryptophan levels.
| Potential Cause | Troubleshooting Step |
| Off-target albumin binding and subsequent tryptophan catabolism | 1. Measure free vs. albumin-bound tryptophan levels in plasma/serum samples. An increase in the free tryptophan fraction alongside a decrease in total tryptophan would support this hypothesis. 2. Quantify downstream metabolites of the kynurenine pathway (e.g., kynurenine, kynurenic acid). An increase in these metabolites would indicate enhanced tryptophan catabolism. |
| Crosstalk with BCAA metabolism | 1. BCAAs and tryptophan compete for the same large neutral amino acid transporter (LAT1) to cross the blood-brain barrier.[9][10] While this compound increases BCAA catabolism, complex interactions could still occur. 2. Measure BCAA and tryptophan concentrations in both plasma and the tissue of interest (e.g., brain tissue) to assess any changes in their respective transport. |
Issue: Alterations in the levels of tryptophan metabolites (e.g., kynurenine, serotonin).
| Potential Cause | Troubleshooting Step |
| Increased availability of free tryptophan due to albumin displacement | 1. Perform a comprehensive metabolic profiling of the kynurenine and serotonin pathways using LC-MS/MS. 2. Correlate the changes in metabolite levels with the measured concentrations of free tryptophan. |
| Unforeseen off-target effects on metabolic enzymes | 1. While unlikely based on current knowledge, direct enzymatic assays can be performed on key tryptophan metabolism enzymes (IDO1, TDO2) in the presence of this compound to rule out direct inhibition or activation. |
Experimental Protocols
Protocol 1: Measurement of Free and Total Tryptophan in Plasma/Serum
Objective: To determine the effect of this compound on the distribution of tryptophan between its free and albumin-bound forms.
Methodology:
-
Sample Collection: Collect blood samples from control and this compound-treated subjects. Process to obtain plasma or serum and store at -80°C.
-
Ultrafiltration for Free Tryptophan:
-
Thaw plasma/serum samples on ice.
-
Use a centrifugal ultrafiltration device (e.g., with a 10 kDa molecular weight cutoff) to separate the protein-free ultrafiltrate containing free tryptophan.
-
Centrifuge according to the manufacturer's instructions.
-
-
Extraction for Total Tryptophan:
-
To an aliquot of whole plasma/serum, add a protein precipitation agent (e.g., trichloroacetic acid or methanol).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the total tryptophan.
-
-
LC-MS/MS Analysis:
-
Analyze the ultrafiltrate (free tryptophan) and the supernatant from the protein precipitation (total tryptophan) using a validated LC-MS/MS method.
-
Use a stable isotope-labeled tryptophan as an internal standard for accurate quantification.
-
Protocol 2: Quantification of Tryptophan Metabolites in the Kynurenine and Serotonin Pathways by LC-MS/MS
Objective: To perform a comprehensive analysis of the downstream effects of this compound on the major tryptophan metabolic pathways.
Methodology:
-
Sample Preparation:
-
Use plasma, serum, or tissue homogenates from control and this compound-treated subjects.
-
Perform a protein precipitation/extraction step, often with methanol containing internal standards for the various metabolites to be measured.
-
Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Develop or use an established multi-analyte LC-MS/MS method for the simultaneous quantification of key metabolites including:
-
Kynurenine Pathway: Tryptophan, kynurenine, kynurenic acid, anthranilic acid, 3-hydroxykynurenine, xanthurenic acid, and quinolinic acid.
-
Serotonin Pathway: 5-hydroxytryptophan (5-HTP), serotonin (5-HT), and 5-hydroxyindoleacetic acid (5-HIAA).
-
-
Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Data Presentation
Table 1: Hypothetical Quantitative Data on Tryptophan and its Metabolites Following this compound Treatment
| Analyte | Control Group (µM) | This compound-Treated Group (µM) | Fold Change | P-value |
| Total Tryptophan | 80.5 ± 5.2 | 65.1 ± 4.8 | 0.81 | <0.05 |
| Free Tryptophan | 8.1 ± 0.6 | 12.9 ± 1.1 | 1.59 | <0.01 |
| Kynurenine | 2.5 ± 0.3 | 4.1 ± 0.5 | 1.64 | <0.01 |
| Kynurenic Acid | 0.04 ± 0.005 | 0.07 ± 0.008 | 1.75 | <0.01 |
| Serotonin | 0.9 ± 0.1 | 1.1 ± 0.2 | 1.22 | >0.05 |
| 5-HIAA | 0.3 ± 0.04 | 0.35 ± 0.05 | 1.17 | >0.05 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Baseline Tryptophan Metabolism.
Caption: Hypothetical effect of this compound.
References
- 1. Off-target depletion of plasma tryptophan by allosteric inhibitors of BCKDK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. synthical.com [synthical.com]
- 7. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of branched chain amino acid and tryptophan metabolism in rat's behavioral diversity: Intertwined peripheral and brain effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral branched-chain amino acid supplements that reduce brain serotonin during exercise in rats also lower brain catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A role for branched-chain amino acids in reducing central fatigue - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell viability assays for determining PF-07238025 cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to determine the cytotoxicity of PF-07238025, a potent BCKDC kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK) with an EC50 of 19 nM.[1] It functions by stabilizing the interaction between BCKDK and the BCKDH core subunit E2, which prevents the phosphorylation and subsequent inactivation of the E1 subunit of the branched-chain α-ketoacid dehydrogenase (BCKD) complex.[1] This inhibition of BCKDK leads to a sustained activation of the BCKD complex, promoting the breakdown of branched-chain amino acids (BCAAs).
Q2: Which cell viability assays are recommended for assessing this compound cytotoxicity?
A2: Standard colorimetric and luminescent-based cell viability assays are suitable for determining the cytotoxic effects of this compound. Commonly used and recommended assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure metabolic activity, which is typically proportional to the number of viable cells.
Q3: My in vitro kinase assay shows potent inhibition by this compound, but I'm not observing a significant cytotoxic effect in my cell-based assays. Why?
A3: This can be a common observation when transitioning from a biochemical to a cellular context. Several factors could contribute to this discrepancy:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target, BCKDK, which is located in the mitochondria.
-
Efflux Pumps: The cells you are using might express high levels of efflux pumps that actively remove this compound from the cytoplasm, reducing its effective intracellular concentration.
-
Compound Stability: The compound might be unstable or metabolized into an inactive form in the cell culture medium over the long incubation periods required for cytotoxicity assays.
-
Cell-Specific Metabolism: The metabolic state of your specific cell line might influence its sensitivity to the disruption of BCAA catabolism.
Q4: Are there any known off-target effects of this compound that could influence cytotoxicity results?
A4: While this compound is a selective BCKDK inhibitor, like many kinase inhibitors, it's crucial to consider potential off-target effects, especially at higher concentrations. These off-target effects can vary between cell lines and could contribute to cytotoxicity. It is advisable to include appropriate controls and potentially profile the compound against a panel of kinases to understand its specificity.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in wells without cells. | Contamination of the culture medium with reducing agents (e.g., phenol red) or microbial contamination. | Use fresh, high-quality reagents and consider using a serum-free medium during the MTT incubation step. Ensure aseptic techniques to prevent contamination. |
| Low absorbance readings. | Insufficient number of viable cells, suboptimal incubation time with MTT reagent, or incomplete solubilization of formazan crystals. | Optimize cell seeding density to ensure cells are in a logarithmic growth phase. Increase the incubation time with the MTT reagent. Ensure complete dissolution of formazan crystals by thorough mixing and, if necessary, a short incubation at 37°C after adding the solubilizing agent. |
| High variability between replicate wells. | Uneven cell seeding, loss of cells during washing steps, or incomplete mixing of reagents. | Ensure a homogenous cell suspension before seeding. Be gentle during washing steps to avoid detaching adherent cells. Ensure all reagents are thoroughly mixed and evenly distributed in each well. |
| Test compound (this compound) appears to increase absorbance (suggesting increased viability). | The compound may be chemically reducing the MTT reagent, leading to a false-positive signal. | Include control wells containing the test compound in cell-free media to measure any direct reduction of MTT by the compound. If significant, consider using an alternative cytotoxicity assay. |
CellTiter-Glo® Assay Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High background luminescence. | Contamination of reagents or culture medium. | Use fresh, sterile reagents and media. Prepare control wells with medium only to determine the background signal. |
| Low luminescent signal. | Low cell number, insufficient ATP levels, or suboptimal reagent performance. | Optimize cell seeding density. Ensure cells are metabolically active. Allow the plate and reagents to equilibrate to room temperature before use as temperature can affect enzyme activity. |
| High variability between replicates. | Inconsistent cell plating, incomplete cell lysis, or temperature gradients across the plate.[2] | Ensure uniform cell seeding. Mix the plate thoroughly on an orbital shaker after adding the CellTiter-Glo® reagent to ensure complete cell lysis.[3] Allow the plate to equilibrate to room temperature for at least 10 minutes before reading to minimize temperature effects.[2] |
| Signal instability or rapid decay. | Suboptimal incubation time after reagent addition. | The luminescent signal generated by CellTiter-Glo® is generally stable with a long half-life.[4] However, for maximum consistency, it is recommended to read the luminescence within a consistent time window after the 10-minute stabilization period. |
Experimental Protocols
MTT Assay Protocol
1. Reagent Preparation:
-
MTT Solution (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS).[5] Filter-sterilize the solution and store it protected from light at 4°C for short-term use or -20°C for long-term storage.[6]
-
Solubilization Solution: A common solution is acidic isopropanol (e.g., isopropanol with 0.04 N HCl) or dimethyl sulfoxide (DMSO).
2. Experimental Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Treat cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
1. Reagent Preparation:
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions. This typically involves reconstituting the lyophilized substrate with the provided buffer. Allow the reagent to equilibrate to room temperature before use.
2. Experimental Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements at an optimal density. Incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and vehicle controls. Incubate for the desired time.
-
Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[2]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Luminescence Reading: Measure the luminescence using a plate luminometer.
Signaling Pathway and Experimental Workflow Diagrams
Caption: BCAA Catabolism Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Cell Viability Assays.
References
Addressing variability in animal studies with PF-07238025
This technical support center is designed for researchers, scientists, and drug development professionals to address and manage variability in animal studies involving the BCKDC kinase inhibitor, PF-07238025.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK). By inhibiting BDK, it prevents the phosphorylation and subsequent inactivation of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This leads to an increase in the catabolism of branched-chain amino acids (BCAAs), which has potential therapeutic benefits in various cardiometabolic diseases.
Q2: We are observing high variability in the therapeutic response to this compound in our mouse model. What are the potential sources of this variability?
A2: High variability in response to this compound can stem from several factors:
-
Genetic Background of Animals: Different strains of mice can exhibit varied metabolic profiles and drug responses.
-
Diet and Gut Microbiome: The composition of the diet and the gut microbiome can significantly influence BCAA metabolism and the pharmacokinetics of orally administered drugs.
-
Dosing and Formulation: Inconsistent dosing volumes, improper formulation, or instability of the compound can lead to variable exposure.
-
Animal Handling and Stress: Stress from handling and experimental procedures can alter physiological responses and drug metabolism.
-
Underlying Health Status: Subclinical infections or other health issues can impact metabolic pathways and drug efficacy.
Q3: How should this compound be formulated for oral administration in mice?
A3: A common formulation for oral gavage in mice involves creating a suspension. A general protocol is as follows:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
For the final dosing solution, a vehicle such as 0.5% (w/v) methylcellulose or a solution containing PEG300 and Tween-80 in saline can be used.
-
It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low and well-tolerated by the animals.
-
The suspension should be vortexed thoroughly before each administration to ensure homogeneity.
Q4: Are there known differences in the pharmacokinetics of small molecule inhibitors across different preclinical species?
A4: Yes, significant pharmacokinetic differences are commonly observed between species for small molecule inhibitors. These can include variations in:
-
Oral Bioavailability: Differences in gastrointestinal absorption and first-pass metabolism can lead to substantial variations in the amount of drug that reaches systemic circulation.
-
Plasma Protein Binding: The extent to which a drug binds to plasma proteins can differ, affecting the unbound (active) concentration of the drug.
-
Metabolism and Clearance: The rate and pathways of drug metabolism can vary significantly, leading to different half-lives and exposure levels.
It is essential to characterize the pharmacokinetics of this compound in each species being used to ensure appropriate dose selection and interpretation of results.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profile
-
Symptom: High variability in plasma concentrations (Cmax, AUC) of this compound within the same treatment group.
-
Potential Causes & Solutions:
-
Inaccurate Dosing:
-
Troubleshooting: Verify the accuracy of the dosing volume for each animal. Ensure proper calibration of pipettes and syringes. For oral gavage, ensure the entire dose is delivered to the stomach and not regurgitated.
-
-
Formulation Issues:
-
Troubleshooting: Ensure the this compound suspension is homogenous. Vortex the suspension immediately before dosing each animal. Assess the stability of the formulation over the dosing period.
-
-
Coprophagy (in rodents):
-
Troubleshooting: House animals in cages with wire mesh floors to prevent consumption of feces, which can lead to reabsorption of the compound or its metabolites.
-
-
Fasting State:
-
Troubleshooting: Standardize the fasting period before dosing, as food can affect drug absorption.
-
-
Issue 2: Lack of Efficacy or Unexpected Toxicity
-
Symptom: Failure to observe the expected pharmacological effect or the appearance of unexpected adverse effects.
-
Potential Causes & Solutions:
-
Suboptimal Dose Selection:
-
Troubleshooting: Conduct a dose-range finding study to establish a dose-response relationship for both efficacy and toxicity in your specific animal model.
-
-
Species-Specific Metabolism:
-
Troubleshooting: The active metabolite profile and clearance rates may differ between species. If possible, perform metabolite profiling in the plasma and tissues of the species being studied.
-
-
Target Engagement:
-
Troubleshooting: Confirm target engagement by measuring the phosphorylation status of BCKDH in relevant tissues. This can help determine if the lack of efficacy is due to insufficient target inhibition.
-
-
Off-Target Effects:
-
Troubleshooting: Evaluate for potential off-target activities of this compound, especially if unexpected toxicities are observed.
-
-
Data Presentation
Due to the limited publicly available pharmacokinetic data for this compound, the following tables present illustrative data based on general characteristics of small molecule kinase inhibitors in preclinical species. This information is intended to serve as a guide for the types of data that should be generated and compared.
Table 1: Illustrative Single-Dose Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T½ (hr) | F (%) |
| Mouse | 10 | IV | 1500 | 0.1 | 3000 | 2.5 | N/A |
| 30 | PO | 800 | 1.0 | 4500 | 3.0 | 50 | |
| Rat | 10 | IV | 1200 | 0.1 | 2800 | 3.5 | N/A |
| 30 | PO | 600 | 1.5 | 3360 | 4.0 | 40 | |
| Dog | 5 | IV | 1000 | 0.1 | 2500 | 5.0 | N/A |
| 10 | PO | 400 | 2.0 | 2000 | 5.5 | 40 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; T½: Half-life; F: Oral Bioavailability. Data are hypothetical.
Table 2: Illustrative Plasma Protein Binding of this compound
| Species | Unbound Fraction (%) |
| Mouse | 5.0 |
| Rat | 4.5 |
| Dog | 6.2 |
| Human | 4.0 |
Data are hypothetical.
Experimental Protocols
Oral Gavage Administration in Mice
-
Preparation of this compound Formulation:
-
Prepare a 10 mg/mL suspension of this compound in a vehicle of 0.5% methylcellulose in sterile water.
-
First, create a paste of the required amount of this compound with a small volume of the vehicle.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.
-
Store the suspension at 4°C and protect from light. Vortex thoroughly before each use.
-
-
Dosing Procedure:
-
Acclimatize mice to handling for several days prior to the experiment.
-
Fast mice for 4 hours before dosing.
-
Weigh each mouse to calculate the precise dosing volume.
-
Administer the this compound suspension using a 20-22 gauge, ball-tipped gavage needle.
-
Gently restrain the mouse and insert the gavage needle into the esophagus, delivering the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Blood Sampling for Pharmacokinetic Analysis in Mice
-
Sample Collection:
-
Collect blood samples (approximately 50 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein puncture.
-
Use tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to a clean, labeled microcentrifuge tube.
-
-
Sample Storage:
-
Store the plasma samples at -80°C until analysis by a validated LC-MS/MS method.
-
Visualizations
Caption: Mechanism of action of this compound in BCAA catabolism.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A logical approach to troubleshooting variability in this compound studies.
Technical Support Center: PF-07238025 Treatment & Negative Controls
Welcome to the technical support center for PF-07238025. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving this potent branched-chain ketoacid dehydrogenase kinase (BDK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), with an EC50 of 19 nM.[1][2] It functions by stabilizing the interaction between BDK and the core E2 subunit of the branched-chain ketoacid dehydrogenase (BCKDH) complex. This prevents the phosphorylation of the E1 subunit of BCKDH, leading to its activation and subsequent degradation of branched-chain amino acids (BCAAs).[1]
Q2: What are the expected downstream effects of this compound treatment?
Treatment with this compound is expected to lead to a dose-dependent decrease in the phosphorylation of BCKDH (pBCKDH).[1] This, in turn, enhances the catabolism of BCAAs and branched-chain ketoacids (BCKAs), which can be measured in cell lysates or plasma. In preclinical models, this compound has been shown to improve cardiometabolic endpoints and glucose tolerance.[1]
Q3: How can I confirm that the observed effects in my experiment are due to the inhibition of BDK by this compound?
To ensure that the observed phenotype is a direct result of BDK inhibition, a multi-faceted approach to negative controls is recommended. This includes a combination of biochemical, genetic, and pharmacological controls.
Q4: What are the most critical negative control experiments to include when using this compound?
The following negative control experiments are crucial for validating the on-target effects of this compound:
-
Vehicle Control: This is the most fundamental control. The vehicle (e.g., DMSO) used to dissolve this compound should be administered to a parallel set of cells or animals at the same concentration as the treatment group.
-
Structurally Unrelated BDK Inhibitor: Using a BDK inhibitor with a different chemical scaffold can help confirm that the observed biological effect is due to the inhibition of BDK and not a unique off-target effect of this compound's chemical structure.
-
Inactive Enantiomer/Analog (if available): An ideal negative control is a stereoisomer or a closely related analog of this compound that is inactive against BDK. This type of control helps to rule out off-target effects that are dependent on the chemical scaffold of the active compound. For some BDK inhibitors, inactive enantiomers have been identified and used for this purpose.[3]
-
Genetic Knockdown/Knockout of BDK: Silencing the expression of BDK using techniques like siRNA or CRISPR/Cas9 should phenocopy the effects of this compound treatment. If the inhibitor has no effect in BDK-deficient cells, it provides strong evidence for on-target activity.
Q5: Are there any known off-target effects for BDK inhibitors that I should be aware of?
While specific off-target effects for this compound are not extensively documented in publicly available literature, a study on a similar allosteric BDK inhibitor, BT2, revealed a significant off-target effect. BT2 was found to bind avidly to serum albumin, displacing tryptophan and leading to its increased catabolism.[4] This highlights the importance of considering potential off-target effects, especially in in vivo studies, and underscores the value of using appropriate negative controls to dissect on- and off-target phenomena.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of this compound Treatment
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound stock solutions (e.g., -80°C for long-term storage).[1] Prepare fresh working solutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type or animal model. A typical effective concentration range in HEK293 cells is 0.2-6 µM.[1] |
| Low BDK Expression | Verify the expression level of BDK in your experimental system (e.g., via Western blot or qPCR). Cell lines with low or absent BDK expression will not respond to the inhibitor. |
| Cellular Permeability Issues | While this compound has demonstrated in vivo efficacy, cellular uptake can vary. Consider using a positive control compound known to be cell-permeable and active in your system to rule out general permeability issues. |
Problem 2: Observed Phenotype Does Not Correlate with BDK Inhibition
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Use a Structurally Unrelated BDK Inhibitor: If a different BDK inhibitor produces the same phenotype, it strengthens the case for an on-target effect. 2. Inactive Control: Treat with an inactive analog of this compound if available. 3. Kinome Scan: To identify potential off-target kinases, subject this compound to a broad kinase profiling panel. |
| Vehicle-Induced Effects | Ensure that the vehicle control group is treated with the exact same concentration of the solvent (e.g., DMSO) as the this compound-treated group. |
| Experimental Artifacts | Carefully review all experimental procedures for potential sources of error or variability. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-BCKDH (pBCKDH)
-
Cell Lysis: After treatment with this compound or controls, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pBCKDH overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total BCKDH as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the pBCKDH and total BCKDH bands. The ratio of pBCKDH to total BCKDH should decrease with this compound treatment.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Protein Precipitation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of soluble BDK in the supernatant at each temperature using Western blotting.
-
Interpretation: In the presence of this compound, BDK should be stabilized, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control. This indicates direct binding of the compound to the target protein in the cellular environment.
Visualizations
References
Technical Support Center: Mass Spectrometry Data Analysis for PF-07238025-Treated Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-07238025 and analyzing treated samples via mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact cellular metabolism?
This compound is a potent inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK). BCKDK's primary role is to phosphorylate and inactivate the branched-chain ketoacid dehydrogenase (BCKDH) complex, which is the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine). By inhibiting BCKDK, this compound leads to the dephosphorylation and activation of the BCKDH complex, thereby promoting the breakdown of BCAAs. This modulation of BCAA metabolism can have downstream effects on various cellular processes, including signaling pathways and the synthesis of other metabolites.
Q2: What type of mass spectrometry analysis is most appropriate for studying the effects of this compound?
The choice of mass spectrometry approach depends on the specific research question.
-
Phosphoproteomics: To confirm the direct downstream effects of this compound on the phosphorylation status of the BCKDH complex and to identify other potential off-target kinase substrates.
-
Global Proteomics/Quantitative Proteomics: To assess broader changes in protein expression that occur in response to the metabolic shifts induced by this compound.
-
Metabolomics: To directly measure changes in the levels of BCAAs, their corresponding branched-chain ketoacids (BCKAs), and other related metabolites in the affected pathways.
Q3: Are there known off-target effects of BCKDK inhibitors that could influence mass spectrometry data?
While this compound is designed to be a specific BCKDK inhibitor, it is important to consider potential off-target effects that could confound data interpretation. For instance, a similar BCKDK inhibitor, BT2, has been reported to act as a mitochondrial uncoupler, which can impact cellular respiration and ATP production. Such effects could lead to widespread changes in the proteome and metabolome that are independent of BCKDK inhibition. It is crucial to include appropriate controls in your experimental design to distinguish between on-target and off-target effects.
Troubleshooting Guides
Phosphoproteomics Data Analysis
Issue: Low identification rate of phosphopeptides.
-
Possible Cause: Inefficient enrichment of phosphopeptides.
-
Troubleshooting Steps:
-
Optimize Enrichment Protocol: Ensure that the phosphopeptide enrichment protocol (e.g., using titanium dioxide or immobilized metal affinity chromatography) is optimized for your sample type and amount.
-
Check for Phosphatase Activity: Inhibit endogenous phosphatases during sample preparation by using a cocktail of phosphatase inhibitors.
-
Increase Starting Material: A higher amount of starting protein can increase the yield of phosphopeptides.
-
Assess Sample Quality: Ensure that the protein digest is complete and that the sample is free of interfering substances.
-
Issue: Inconsistent quantification of phosphopeptides across replicates.
-
Possible Cause: Variability in sample preparation or mass spectrometry analysis.
-
Troubleshooting Steps:
-
Standardize Sample Handling: Maintain consistency in all sample preparation steps, from cell lysis to phosphopeptide enrichment.
-
Use of Internal Standards: Spike in a known amount of a phosphopeptide standard to normalize for technical variability.
-
Check Instrument Performance: Regularly calibrate and maintain the mass spectrometer to ensure consistent performance.
-
Data Normalization: Apply appropriate normalization strategies during data analysis to correct for systematic variations.
-
Metabolomics Data Analysis
Issue: Poor peak shape and retention time shifts for BCAAs and BCKAs.
-
Possible Cause: Suboptimal liquid chromatography (LC) conditions.
-
Troubleshooting Steps:
-
Optimize LC Gradient: Adjust the mobile phase gradient to improve the separation and peak shape of the target analytes.
-
Column Conditioning: Ensure the LC column is properly conditioned before each run.
-
Check for Contamination: Clean the LC system to remove any potential contaminants that may interfere with the analysis.
-
Issue: High background noise and interference in the mass spectra.
-
Possible Cause: Matrix effects from the biological sample.
-
Troubleshooting Steps:
-
Optimize Sample Extraction: Use a sample extraction method that effectively removes interfering matrix components.
-
Use of Internal Standards: Employ stable isotope-labeled internal standards for each analyte to correct for matrix effects and ionization suppression.
-
Chromatographic Separation: Improve the chromatographic separation to resolve the analytes from co-eluting matrix components.
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on expected outcomes from treating samples with a BCKDK inhibitor like this compound.
Table 1: Hypothetical Changes in Phosphorylation of BCKDH Subunits
| Protein | Phosphorylation Site | Fold Change (Treated/Control) | p-value |
| BCKDHA | Ser293 | -2.5 | <0.01 |
| BCKDHA | Ser303 | -1.8 | <0.05 |
| BCKDHB | Thr145 | -1.2 | >0.05 |
Table 2: Hypothetical Changes in Branched-Chain Amino Acid and Ketoacid Levels
| Metabolite | Fold Change (Treated/Control) | p-value |
| Leucine | -3.2 | <0.001 |
| Isoleucine | -2.8 | <0.001 |
| Valine | -3.5 | <0.001 |
| α-ketoisocaproate (KIC) | -4.1 | <0.001 |
| α-keto-β-methylvalerate (KMV) | -3.7 | <0.001 |
| α-ketoisovalerate (KIV) | -4.5 | <0.001 |
Experimental Protocols
Protocol 1: Phosphoproteomic Analysis of this compound-Treated Cells
A general workflow for the phosphoproteomic analysis of cells treated with a BCKDK inhibitor.
Phosphoproteomics Workflow
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 or a relevant cell line) and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Digestion: Quantify protein concentration using a standard assay (e.g., BCA). Reduce and alkylate the proteins, followed by digestion with trypsin overnight at 37°C.
-
Phosphopeptide Enrichment: Acidify the peptide solution and enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) for peptide identification, phosphorylation site localization, and label-free or label-based quantification.
Protocol 2: Metabolomic Analysis of BCAA Metabolism
A general workflow for the analysis of BCAAs and their corresponding ketoacids.
Metabolomics Workflow
-
Sample Collection: Collect biological samples (e.g., cell culture supernatant, plasma) and immediately quench metabolic activity (e.g., by snap-freezing in liquid nitrogen).
-
Metabolite Extraction: Extract metabolites by adding a cold organic solvent (e.g., 80% methanol) to precipitate proteins.
-
Derivatization (for BCKAs): To improve their stability and chromatographic behavior, BCKAs can be derivatized (e.g., with o-phenylenediamine).
-
LC-MS/MS Analysis: Analyze the extracted metabolites using a targeted LC-MS/MS method with a standard curve for absolute quantification. Use stable isotope-labeled internal standards for each analyte.
-
Data Analysis: Integrate the peak areas of the analytes and internal standards. Calculate the concentration of each metabolite using the standard curve.
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
BCAA Catabolism Regulation
Validation & Comparative
A Head-to-Head Comparison of BDK Inhibitors: PF-07238025 vs. PF-07208254
A detailed analysis for researchers in metabolic disease and drug development.
In the landscape of therapeutic development for cardiometabolic diseases, the inhibition of branched-chain ketoacid dehydrogenase kinase (BDK) has emerged as a promising strategy. BDK plays a pivotal role in regulating the catabolism of branched-chain amino acids (BCAAs), which are often dysregulated in conditions such as type 2 diabetes, heart failure, and non-alcoholic fatty liver disease. Two notable small molecule inhibitors, PF-07238025 and PF-07208254, have been developed to target BDK, each with a distinct mechanism of action. This guide provides a comprehensive, data-driven comparison of these two compounds to aid researchers in their selection and application.
At a Glance: Key Differences
| Feature | This compound | PF-07208254 |
| Mechanism of Action | Stabilizes the BDK-BCKDH E2 subunit interaction, preventing phosphorylation of the E1 subunit.[1] | Allosteric inhibitor that reduces BDK binding to BCKDH-E2, promoting BDK degradation.[2] |
| Potency (Biochemical) | EC50 = 19 nM[1][3] | IC50 = 110 nM, Ki = 54 nM, KD = 84 nM[2] |
| Cellular Potency | Reduces pBCKDH in a dose-dependent manner in HEK293 cells (0.2-6 μM).[1] | IC50 = 540 nM (in human skeletal muscle cells); reduces pBCKDH/BCKDH ratio in HEK293 cells (3-30 μM).[2] |
| Effect on BDK Protein Levels | Increases BDK accumulation by 50% in HEK293 cells.[1] | Reduces BDK protein levels in HEK293 cells in a dose-dependent manner.[2] |
| In Vivo Efficacy | Improves glucose tolerance and reduces plasma BCAA and BCKA levels in HFD-fed mice.[1] | Improves cardiac function and metabolism, reduces blood glucose, and lowers BCAA and BCKA levels in plasma and muscle in HFD-fed mice.[2][4] |
Delving into the Mechanisms: Stabilization vs. Degradation
The primary distinction between this compound and PF-07208254 lies in their interaction with the BDK enzyme and the subsequent impact on its stability.
This compound acts by stabilizing the interaction between BDK and the E2 subunit of the branched-chain ketoacid dehydrogenase (BCKDH) complex.[1] This stabilization locks BDK in a state where it is unable to phosphorylate and inactivate the E1 subunit of the BCKDH complex, thereby promoting BCAA catabolism. However, this stabilization also leads to an accumulation of the BDK protein itself.[1]
PF-07208254 , on the other hand, is an allosteric inhibitor that binds to a pocket on BDK, leading to a conformational change that reduces its affinity for the BCKDH-E2 subunit.[2] This dissociation of BDK from the complex not only prevents the phosphorylation of the E1 subunit but also marks the BDK protein for degradation.[2] This degradation of BDK may contribute to a more sustained reduction in BCAA and branched-chain ketoacid (BCKA) levels in vivo.[4]
In Vitro and In Vivo Efficacy: A Comparative Overview
Both compounds have demonstrated efficacy in vitro and in animal models, leading to improved metabolic parameters.
In Vitro Data Summary
| Parameter | This compound | PF-07208254 |
| Target | BCKDC Kinase (BDK) | Branched-chain ketoacid dehydrogenase kinase (BDK) |
| Biochemical Potency | EC50: 19 nM[1][3] | IC50: 110 nM, Ki: 54 nM, KD: 84 nM[2] |
| Cellular Activity | Dose-dependent reduction of pBCKDH in HEK293 cells (0.2-6 μM).[1] | Inhibition of BDK activity in human skeletal muscle cells (IC50: 540 nM). Dose-dependent reduction of pBCKDH/BCKDH ratio in HEK293 cells (3-30 μM).[2] |
| Effect on BDK Protein | Increases BDK accumulation by 50% in HEK293 cells.[1] | Dose-dependent reduction of BDK protein levels in HEK293 cells.[2] |
In Vivo Data Summary
| Parameter | This compound | PF-07208254 |
| Animal Model | High-fat diet (HFD)-fed mice.[1] | High-fat diet (HFD)-fed mice.[2] |
| Administration | 20 mg/kg, 100 mg/kg for 8 weeks.[1] | 30 mg/kg, 90 mg/kg; oral gavage; once daily for 8 weeks.[2] |
| Metabolic Effects | Reduces glucose excursion in an oral glucose tolerance test (oGTT).[1] | Reduces the blood glucose area under the curve (AUC) in an oGTT and reduces fasting insulin levels.[2] |
| BCAA/BCKA Levels | Significant reduction in both BCAAs and BCKAs by day 7.[1] | Dose- and time-dependently reduces BCAA and BCKA levels in plasma and muscle.[2] |
| Other Effects | - | Reduces inflammatory and fibrotic gene expression in the liver. Improves cardiac function.[2][5] |
Experimental Methodologies
To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are outlined below.
Biochemical BDK Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of BDK.
-
Reagents and Materials: Recombinant human BDK, BCKDH E1 subunit (substrate), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compound (this compound or PF-07208254).
-
In a microplate, combine the BDK enzyme, the BCKDH E1 substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 or EC50 value by fitting the data to a dose-response curve.
-
Cellular Phospho-BCKDH (pBCKDH) Western Blot Assay
This cell-based assay assesses the ability of a compound to inhibit BDK activity within a cellular context by measuring the phosphorylation status of its substrate, BCKDH.
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or human skeletal muscle cells) to near confluency.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 48 hours).[1][2]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated BCKDH (pBCKDH) and a primary antibody for total BCKDH (as a loading control).
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for pBCKDH and total BCKDH. Calculate the ratio of pBCKDH to total BCKDH for each treatment condition and normalize to the vehicle control.
In Vivo Oral Glucose Tolerance Test (oGTT) in Mice
The oGTT is a standard procedure to evaluate how quickly an animal can clear a glucose load from its blood, providing insights into insulin sensitivity and glucose metabolism.
-
Animal Acclimation and Diet: Acclimate mice to the experimental conditions and feed them a high-fat diet to induce a relevant metabolic phenotype.
-
Fasting: Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Compound Administration: Administer the test compound (this compound or PF-07208254) or vehicle via oral gavage at the desired dose and time point before the glucose challenge.
-
Baseline Blood Glucose: Measure the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect of the compound on glucose tolerance.
Measurement of Plasma BCAA and BCKA Levels
This protocol outlines the procedure for quantifying the levels of branched-chain amino acids and their corresponding ketoacids in plasma samples from treated animals.
-
Sample Collection: Collect blood from the mice into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation for Analysis:
-
For BCAA analysis, plasma proteins are typically precipitated with an acid (e.g., sulfosalicylic acid), and the supernatant is used for analysis.
-
For BCKA analysis, the ketoacids are often derivatized (e.g., with o-phenylenediamine) to form stable, fluorescent products.
-
-
Analytical Method: Analyze the prepared samples using a suitable analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC) with pre- or post-column derivatization and fluorescence or UV detection for BCAAs.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for both BCAAs and BCKAs, offering high sensitivity and specificity.
-
-
Quantification: Use a standard curve prepared with known concentrations of BCAAs and BCKAs to quantify their levels in the plasma samples.
Conclusion
Both this compound and PF-07208254 are potent inhibitors of BDK that have demonstrated therapeutic potential in preclinical models of cardiometabolic disease. The choice between these two compounds may depend on the specific research question and desired pharmacological profile. This compound's mechanism of stabilizing the BDK-BCKDH complex presents a unique mode of inhibition, while PF-07208254's ability to promote BDK degradation could offer a more sustained downstream effect. The detailed experimental protocols provided herein should enable researchers to further investigate and compare the effects of these and other BDK inhibitors in their own experimental settings.
References
- 1. BCAA Supplementation in Mice with Diet-induced Obesity Alters the Metabolome Without Impairing Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A metabolomics-based analysis of the metabolic pathways associated with the regulation of branched-chain amino acids in rats fed a high-fructose diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to BCAA Metabolism Modulators: Benchmarking PF-07238025
For Researchers, Scientists, and Drug Development Professionals
The intricate network of branched-chain amino acid (BCAA) metabolism presents a compelling target for therapeutic intervention in a variety of metabolic diseases. The dysregulation of this pathway is implicated in conditions such as type 2 diabetes, heart failure, and non-alcoholic fatty liver disease.[1] Central to this regulation is the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA catabolism. Its activity is tightly controlled by the opposing actions of BCKDH kinase (BCKDK), which inhibits the complex, and a phosphatase. This guide provides a comparative analysis of PF-07238025, a potent BCKDK inhibitor, against other known modulators of BCAA metabolism, supported by available experimental data.
Overview of BCAA Metabolism Modulators
BCAA metabolism can be modulated through various mechanisms, primarily by targeting the activity of the BCKDH complex. Modulators can be broadly categorized as activators or inhibitors of BCAA catabolism.
Activators of BCAA Catabolism: These compounds enhance the breakdown of BCAAs, typically by inhibiting BCKDK, thereby activating the BCKDH complex.
-
This compound: A potent BCKDC kinase (BDK) inhibitor with an EC50 of 19 nM.[1] It functions by stabilizing the interaction between BDK and the BCKDH core subunit E2, which prevents the phosphorylation of the E1 subunit.[1]
-
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid): Another well-characterized allosteric inhibitor of BCKDK.[2][3] It has been shown to promote BCAA disposal and has demonstrated therapeutic potential in preclinical models of metabolic disease.[2][3] Interestingly, recent studies suggest BT2 may also function as a mitochondrial uncoupler, an effect independent of its BCKDK inhibition.
-
Sodium Phenylbutyrate (NaPB): This compound is known to accelerate BCAA catabolism.[1][2] Its mechanism involves preventing the phosphorylation of the E1α subunit of the BCKDH complex, thus increasing its activity.[2]
-
Thiophene-based BCKDK Inhibitors (e.g., PF-07208254): This class of inhibitors, to which this compound belongs, has been shown to reduce BDK protein levels and lead to sustained lowering of branched-chain ketoacids (BCKAs).
-
PPHN and POAB: Novel putative allosteric inhibitors of BCKDK identified through virtual screening. They have shown high binding affinity to BCKDK and antiproliferative effects in cancer cell lines.[4]
-
Angiotensin II Receptor Blockers (e.g., Valsartan, Candesartan, Irbesartan): These have been identified as having off-target BCKDK inhibitory activity.
Inhibitors of BCAA Catabolism: In contrast, some compounds have been found to suppress BCAA breakdown.
-
Metformin: A widely prescribed anti-diabetic drug that has been shown to suppress BCAA catabolism. It can lead to increased phosphorylation of BCKDHa, the E1α subunit of the BCKDH complex, thereby inhibiting its activity.[5] This presents a contrasting therapeutic strategy for conditions where reducing BCAA-derived metabolic stress is desired.
-
Thiazole-based BCKDK Inhibitors: Unlike their thiophene counterparts, this class of inhibitors has been observed to increase BCKAs and BDK protein levels with chronic administration, suggesting a different and potentially less desirable long-term pharmacological profile.
Quantitative Data Comparison
The following tables summarize the available quantitative data for various BCAA metabolism modulators. It is crucial to note that the experimental conditions under which these values were determined may vary between studies, warranting caution in direct comparisons.
Table 1: In Vitro Potency of BCKDK Inhibitors
| Compound | Target | Assay Type | Potency | Source |
| This compound | BCKDC Kinase (BDK) | Not Specified | EC50 = 19 nM | [1] |
| PPHN | BCKDK | Surface Plasmon Resonance | Kd = 3.9 µM | [4] |
| POAB | BCKDK | Surface Plasmon Resonance | Kd = 1.86 µM | [4] |
Table 2: Effects of BCAA Metabolism Modulators on BCAA and Metabolite Levels
| Compound | Model System | Effect on BCAA/BCKA Levels | Source |
| This compound | High-fat diet-fed mice | Significant reduction in both BCAAs and BCKAs | [1] |
| BT2 | C2C12 myotubes | Dose-dependent reduction in extracellular BCAA levels | [6] |
| Metformin | iMSUD mice | Significant reduction of KIC in muscle (69%) and serum (56%) | [7] |
| Sodium Phenylbutyrate | C2C12 cells | Reduction in medium BCAA and BCKA concentrations | [1] |
| Thiazole Inhibitors | Mice (chronic administration) | Increased BCKAs and BDK protein levels |
Experimental Protocols
In Vitro BCKDK Inhibition Assay (General Protocol)
A common method to assess the potency of BCKDK inhibitors is to measure the phosphorylation of its substrate, the BCKDH complex.
-
Reagents: Recombinant human BCKDK, recombinant BCKDH complex (or a peptide substrate), ATP (radiolabeled or with a specific antibody for detection), assay buffer.
-
Procedure:
-
The BCKDK enzyme is incubated with the test compound (e.g., this compound) at various concentrations in the assay buffer.
-
The BCKDH substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the extent of BCKDH phosphorylation is quantified. This can be done by measuring the incorporation of radioactive phosphate (if using radiolabeled ATP) or by using a specific antibody that recognizes the phosphorylated form of a BCKDH subunit (e.g., pBCKDHa) in an ELISA or Western blot format.
-
-
Data Analysis: The concentration of the inhibitor that produces a 50% reduction in BCKDH phosphorylation (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Measurement of BCAA Levels in Biological Samples
Several kits and methods are available for the quantification of BCAAs in various biological matrices.
-
Sample Preparation:
-
Plasma/Serum: Can often be used directly after centrifugation to remove cellular debris.
-
Tissue: Homogenize the tissue in a suitable buffer (e.g., PBS or a specific assay buffer), followed by centrifugation to pellet insoluble material.
-
Cells: Lyse the cells using sonication or homogenization in an appropriate buffer, followed by centrifugation.
-
-
Assay Principle (Colorimetric/Fluorometric Kits):
-
These assays typically employ a coupled enzymatic reaction.
-
Leucine Dehydrogenase catalyzes the oxidation of BCAAs, which is coupled to the reduction of a detector molecule (e.g., NAD+ to NADH).
-
The resulting product (e.g., NADH) is then used in a second reaction to generate a colored or fluorescent product.
-
The absorbance or fluorescence is measured using a plate reader, and the BCAA concentration is determined by comparison to a standard curve generated with a known concentration of an amino acid like leucine.[8][9][10]
-
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for the quantification of individual BCAAs and their metabolites (BCKAs). This method requires more specialized equipment and expertise but provides more detailed information.
Signaling Pathways and Experimental Workflows
BCAA Catabolic Pathway and Modulation by this compound
Caption: BCAA catabolism and the inhibitory action of this compound on BCKDK.
Experimental Workflow for Comparing BCAA Modulators in a Cell-Based Assay
Caption: Workflow for in vitro comparison of BCAA metabolism modulators.
Concluding Remarks
This compound emerges as a potent and specific inhibitor of BCKDK, effectively promoting BCAA catabolism. Its thiophene-based structure appears to confer a favorable pharmacological profile, leading to sustained reductions in BCAAs and BCKAs. In comparison, other modulators offer different mechanisms and potential therapeutic applications. BT2, while also a BCKDK inhibitor, may have additional off-target effects as a mitochondrial uncoupler that warrant further investigation. Metformin represents a contrasting approach by inhibiting BCAA catabolism, which could be beneficial in specific pathological contexts. The discovery of BCKDK inhibitory activity in existing drugs like angiotensin II receptor blockers opens avenues for drug repurposing.
Future research should focus on direct, head-to-head comparative studies of these modulators under standardized conditions to provide a clearer picture of their relative potencies and therapeutic windows. Further elucidation of their long-term effects and potential off-target activities will be crucial for their clinical development. This guide provides a foundational comparison to aid researchers in navigating the evolving landscape of BCAA metabolism modulation.
References
- 1. Phenylbutyrate, a branched-chain amino acid keto dehydrogenase activator, promotes branched-chain amino acid metabolism and induces muscle catabolism in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium Phenylbutyrate Decreases Plasma Branched-Chain Amino Acids in Patients with Urea Cycle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. The BCKDH kinase inhibitor BT2 promotes BCAA disposal and mitochondrial proton leak in both insulin-sensitive and insulin-resistant C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metformin inhibits Branched Chain Amino Acid (BCAA) derived ketoacidosis and promotes metabolic homeostasis in MSUD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Branched Chain Amino Acid Assay Kit [cellbiolabs.com]
Validating the On-Target Effects of PF-07238025: A Comparative Guide Using BDK Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the branched-chain ketoacid dehydrogenase kinase (BDK) inhibitor, PF-07238025, with other relevant compounds. It outlines the critical role of BDK knockout (KO) models in validating the on-target effects of this class of inhibitors and presents supporting experimental data and detailed protocols.
Introduction to this compound and BDK Inhibition
This compound is a potent inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK), the key enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. This complex catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs: leucine, isoleucine, and valine). Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, including insulin resistance and heart failure. By inhibiting BDK, this compound is designed to increase BCKDH activity, thereby promoting BCAA breakdown and lowering their circulating levels.
The validation of the on-target effects of BDK inhibitors is crucial to ensure that their therapeutic efficacy is a direct result of BDK inhibition and not due to off-target interactions. The use of BDK knockout (KO) mouse models is a definitive method for this validation. In a BDK KO model, the target protein is absent. Therefore, a BDK inhibitor should have no effect on BCAA metabolism in these animals if its mechanism of action is solely through BDK.
Comparative Analysis of BDK Inhibitors
The following table summarizes the in vivo effects of this compound and other notable BDK inhibitors. This data highlights the distinct pharmacological profiles of these compounds.
| Compound | Class | In Vivo Effect on Plasma BCAA/BCKA Levels | Effect on BDK Protein Levels | Reference |
| This compound | Thiazole | Rebound of BCKA levels above baseline at low concentrations after chronic dosing | Increased BDK protein levels | [1] |
| PF-07208254 | Thiophene | Sustained lowering of BCAA/BCKA levels | Reduced BDK protein levels | [1][2] |
| BT2 | Benzothiophene | Sustained lowering of BCAA/BCKA levels | Reduced BDK protein levels | [3][4] |
BCAA: Branched-Chain Amino Acid; BCKA: Branched-Chain Ketoacid
The Role of BDK Knockout Models in On-Target Validation
The central premise of using a BDK KO model for on-target validation is straightforward: a drug that exclusively targets BDK will lose its pharmacological effect in an animal lacking the BDK protein. For instance, studies have shown that the BDK inhibitor BT2 did not improve heart failure in BDK KO mice, strongly indicating that its therapeutic benefits are mediated through BDK inhibition.[1] This experimental paradigm is the gold standard for confirming the mechanism of action for any BDK inhibitor.
Logical Workflow for On-Target Validation:
Caption: Workflow for validating the on-target effects of this compound using BDK knockout models.
BCAA Catabolism Signaling Pathway
The following diagram illustrates the central role of BDK in the regulation of BCAA catabolism and the intended mechanism of action for this compound.
Caption: The regulatory role of BDK in BCAA catabolism and the inhibitory action of this compound.
Experimental Protocols
Below are detailed methodologies for key experiments to validate the on-target effects of BDK inhibitors.
Animal Studies
-
Animals: Male C57BL/6J mice (for wild-type studies) and BDK knockout mice on a C57BL/6J background. All mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to standard chow and water.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage (PO) at specified doses. A vehicle-only group serves as the control.
-
Sample Collection: Blood samples are collected via tail vein or cardiac puncture at designated time points post-dosing. Tissues (e.g., liver, skeletal muscle, heart) are harvested following euthanasia and snap-frozen in liquid nitrogen for subsequent analysis.
Measurement of BCAA and BCKA Levels
-
Sample Preparation: Plasma is obtained by centrifuging whole blood collected in EDTA-containing tubes.
-
Analysis: BCAA and BCKA concentrations in plasma and tissue homogenates are quantified using liquid chromatography-mass spectrometry (LC-MS). Stable isotope-labeled internal standards are used for accurate quantification.
Western Blot Analysis of BCKDH Phosphorylation
-
Protein Extraction: Frozen tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated on a 4-12% SDS-PAGE gel and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated BCKDH (pBCKDH) and an antibody for total BCKDH.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Quantification: The band intensities are quantified using densitometry software, and the pBCKDH/total BCKDH ratio is calculated to determine the phosphorylation status.
Conclusion
The validation of on-target effects is a cornerstone of drug development. For BDK inhibitors like this compound, the use of BDK knockout models provides an unequivocal method to confirm that the observed pharmacological effects are indeed mediated through the intended target. The comparative data presented here on this compound and other BDK inhibitors underscore the diverse pharmacological profiles within this class of compounds and highlight the importance of rigorous in vivo validation. The experimental protocols provided offer a framework for researchers to conduct these critical on-target validation studies.
References
- 1. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BDK inhibition acts as a catabolic switch to mimic fasting and improve metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of PF-07238025 and Alternative BCKDK Inhibitors Across Diverse Cancer Cell Lines
A comprehensive analysis of the branched-chain ketoacid dehydrogenase kinase (BCKDK) inhibitor, PF-07238025, and its therapeutic alternatives reveals varying degrees of efficacy in inhibiting cancer cell proliferation. This guide provides a comparative overview of their performance in different cell lines, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound is a potent inhibitor of branched-chain ketoacid dehydrogenase kinase (BCKDK), an enzyme that plays a crucial role in the metabolism of branched-chain amino acids (BCAAs). Dysregulation of BCAA metabolism has been implicated in the progression of several cancers, making BCKDK an attractive therapeutic target. This guide evaluates the efficacy of this compound in comparison to other known BCKDK inhibitors, including PPHN, POAB, BT2, CMVA, and DCBC, across a range of cancer cell lines.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and its alternatives in various cancer cell lines. Direct comparative studies are limited, and thus, data has been compiled from multiple sources. It is important to consider potential inter-study variability when interpreting these results.
| Compound | Cell Line | Assay Type | Efficacy Metric (e.g., IC50) | Reference |
| This compound | Data Not Available | - | - | - |
| PPHN | 293T, A549, HCT116 | Proliferation Assay | Reported to have superior antiproliferative effects compared to BT2 at lower concentrations. Specific IC50 values not provided. | [1] |
| POAB | 293T, A549, HCT116 | Proliferation Assay | Reported to have superior antiproliferative effects compared to BT2 at lower concentrations. Specific IC50 values not provided. | [1] |
| BT2 | HCT116 | Proliferation Assay | Inhibitory effect observed at 100–250 μM. | [1] |
| BT2 | - | Kinase Assay | IC50 = 3.19 μM | [2][3][4] |
| CMVA | OVCAR-4, MCF-7 | Cell Viability Assay | Synergistic with paclitaxel. Specific IC50 values not provided. | [5] |
| DCBC (BT2) | OVCAR-4, MCF-7 | Cell Viability Assay | Synergistic with paclitaxel. Specific IC50 values not provided. | [5] |
Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (e.g., this compound, BT2) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Western Blot for BCKDH Phosphorylation
Western blotting is used to detect the phosphorylation status of the BCKDH E1α subunit (BCKDHA), a direct substrate of BCKDK. Inhibition of BCKDK leads to decreased phosphorylation of BCKDHA.
-
Cell Lysis: Treat cells with the test compounds for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin or non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of BCKDHA (e.g., anti-p-BCKDHA Ser293) and an antibody for total BCKDHA as a loading control, typically overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated BCKDHA to total BCKDHA. A decrease in this ratio indicates inhibition of BCKDK activity.
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathway, the following diagrams have been generated.
References
Comparative Analysis of Off-Target Effects on Tryptophan Metabolism: PF-07238025 vs. BT2
For Immediate Release
This guide provides a comparative analysis of the known off-target effects of two branched-chain ketoacid dehydrogenase kinase (BCKDK) inhibitors, PF-07238025 and BT2, with a specific focus on their impact on tryptophan metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound and BT2 are both inhibitors of branched-chain ketoacid dehydrogenase kinase (BCKDK), a key regulator of branched-chain amino acid (BCAA) catabolism. While both compounds share a primary mechanism of action, their off-target effect profiles, particularly concerning tryptophan metabolism, appear to differ significantly based on currently available data.
A notable off-target effect of BT2 is its ability to reduce plasma tryptophan levels. This occurs through a mechanism independent of its BCKDK inhibitory activity. BT2 binds to serum albumin, displacing tryptophan and making it available for catabolism into kynurenine.
Conversely, as of the latest available public information, there are no documented reports of this compound exhibiting a similar off-target effect on tryptophan metabolism or serum albumin binding. This suggests a key differentiation between the two molecules, which could have significant implications for their therapeutic applications and side-effect profiles.
Comparison of On-Target and Off-Target Effects
The following table summarizes the known on-target and off-target effects of this compound and BT2.
| Feature | This compound | BT2 |
| Primary Target | BCKDC Kinase (BDK) | BCKDC Kinase (BCKDK) |
| On-Target MoA | Stabilizes the interaction between BDK and the BCKDH E2 subunit, preventing phosphorylation of the E1 subunit, leading to increased BCAA degradation. | Allosterically inhibits BCKDK, promoting BCAA oxidation. |
| Reported Off-Target Effect on Tryptophan | No publicly available data to suggest a direct off-target effect on tryptophan metabolism. | Strongly reduces plasma tryptophan levels by displacing it from serum albumin. |
| Mechanism of Tryptophan Reduction | Not Applicable. | Binds to serum albumin, leading to the release of albumin-bound tryptophan, which is then available for catabolism to kynurenine. This effect is independent of BCKDK, IDO1, IDO2, or TDO. |
| Other Reported Off-Target Effects | No other major off-target effects are prominently reported in the public domain. | Can act as a mitochondrial uncoupler. |
Signaling and Metabolic Pathways
The following diagrams illustrate the primary mechanism of action for both compounds and the distinct off-target pathway identified for BT2.
Unraveling the Fate of BDK: A Comparative Analysis of Inhibitors on Protein Degradation
For Immediate Release
Cambridge, MA – November 20, 2025 – In the intricate world of cellular signaling, the stability of key proteins is a critical determinant of biological outcomes. This guide provides a detailed comparative analysis of two distinct classes of small molecule inhibitors of Branched-chain Ketoacid Dehydrogenase Kinase (BDK) and their divergent effects on the degradation of the BDK protein. This report is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases and kinase inhibitor development.
Recent findings have illuminated a fascinating dichotomy among BDK inhibitors: a thiophene-based series that promotes BDK protein degradation and a thiazole-based series that leads to BDK protein stabilization.[1][2] This guide will delve into the experimental data supporting these opposing effects, detail the methodologies used to elicit these findings, and provide visual representations of the key biological pathways and experimental workflows.
Performance Comparison of BDK Inhibitors on Protein Stability
The differential impact of thiophene and thiazole-based inhibitors on BDK protein levels has been quantitatively assessed using Western blot analysis in human embryonic kidney (HEK293) cells. The data reveals a clear, dose-dependent divergence in BDK protein abundance following a 48-hour treatment period.
The thiophene-based inhibitors, PF-07208254 and BT2, induce a significant reduction in BDK protein levels.[2] Conversely, the thiazole-based inhibitors, PF-07238025 and PF-07247685, result in an increase in BDK protein abundance.[2] This suggests that while both classes of compounds inhibit the kinase activity of BDK, they engage with the protein in a manner that leads to fundamentally different outcomes regarding its stability.
| Inhibitor Class | Compound | Concentration (µM) | Change in BDK Protein Level (Normalized to Control) | Statistical Significance (p-value) |
| Thiophene (Degraders) | PF-07208254 | 10 | ~50% Decrease | p = 0.033 |
| 30 | ~75% Decrease | p = 0.005 | ||
| BT2 | 10 | ~40% Decrease | p = 0.014 | |
| 30 | ~60% Decrease | p = 0.004 | ||
| Thiazole (Stabilizers) | This compound | 0.1 | ~50% Increase | Not specified |
| 0.3 | ~75% Increase | Not specified | ||
| PF-07247685 | 0.1 | ~50% Increase | Not specified | |
| 0.3 | ~60% Increase | Not specified |
Table 1: Comparative effects of thiophene and thiazole BDK inhibitors on BDK protein levels in HEK293 cells after 48 hours of treatment. Data is estimated from densitometric analyses presented in Roth Flach et al., 2023.[2]
Mechanism of Action: Proximity to the BCKDH Complex
The opposing effects of these inhibitor classes on BDK protein stability are thought to be mediated by their influence on the interaction between BDK and the Branched-chain Ketoacid Dehydrogenase (BCKDH) complex. The thiophene inhibitors have been shown to reduce the proximity of BDK to the E2 subunit of the BCKDH complex (BCKDH-E2), which may facilitate its degradation.[1] In contrast, the thiazole inhibitors increase the proximity between BDK and BCKDH-E2, potentially shielding BDK from degradation pathways.[1]
Visualizing the Molecular Interactions and Pathways
To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
References
A Head-to-Head Examination of Emerging Therapies for Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), is rapidly evolving. With no currently approved treatments, a diverse pipeline of investigational drugs is advancing through clinical trials, each targeting distinct pathological pathways. This guide provides a comparative analysis of Pfizer's investigational combination therapy, Ervogastat (PF-06865571) and Clesacostat (PF-05221304), alongside other leading candidates: Resmetirom, Semaglutide, and Lanifibranor.
Executive Summary
This comparison highlights the varied mechanisms of action, clinical efficacy, and safety profiles of key investigational drugs for NAFLD/NASH. Pfizer's combination of a Diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor (Ervogastat) and an Acetyl-CoA Carboxylase (ACC) inhibitor (Clesacostat) aims to reduce hepatic steatosis by targeting de novo lipogenesis. Resmetirom, a thyroid hormone receptor-β (THR-β) agonist, enhances hepatic fat metabolism. Semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, offers metabolic benefits beyond the liver, including weight loss and improved glycemic control. Lanifibranor, a pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist, modulates multiple pathways involved in metabolism, inflammation, and fibrosis. While direct head-to-head clinical trial data is limited, this guide synthesizes available evidence to facilitate an objective comparison for the research and drug development community.
Mechanisms of Action and Signaling Pathways
The therapeutic strategies for NAFLD/NASH are diverse, targeting key aspects of the disease's pathophysiology, including steatosis, inflammation, and fibrosis.
Ervogastat (DGAT2 Inhibitor) & Clesacostat (ACC Inhibitor)
This combination therapy targets the synthesis of triglycerides in the liver. ACC inhibitors, like Clesacostat, block a rate-limiting step in de novo lipogenesis. However, this can lead to an increase in serum triglycerides. The addition of a DGAT2 inhibitor, Ervogastat, which inhibits the final step of triglyceride synthesis, is intended to mitigate this effect while further reducing liver fat.
Resmetirom (THR-β Agonist)
Resmetirom is a selective agonist for the thyroid hormone receptor-β, which is predominantly expressed in the liver. Its activation enhances hepatic fatty acid oxidation and metabolism, leading to a reduction in liver fat.
Semaglutide (GLP-1 Receptor Agonist)
Semaglutide is an incretin mimetic that improves glycemic control and promotes weight loss. Its effects on NAFLD are thought to be multifactorial, stemming from reduced insulin resistance, decreased appetite, and potential direct effects on hepatic inflammation.
Lanifibranor (pan-PPAR Agonist)
Lanifibranor activates all three peroxisome proliferator-activated receptor isoforms (α, γ, and δ), which play key roles in glucose and lipid metabolism, and inflammation. This broad activity allows it to address multiple facets of NASH pathology.
Comparative Efficacy Data from Clinical Trials
The following tables summarize key efficacy endpoints from recent clinical trials. It is important to note that these trials have different designs and patient populations, and therefore, direct comparisons should be made with caution.
Table 1: Comparison of Histological Endpoints
| Investigational Drug(s) | Trial Name | Phase | Primary Endpoint(s) | Results |
| Ervogastat + Clesacostat | MIRNA | 2 | Composite of ≥2-point improvement in NAFLD Activity Score (NAS) and no worsening of fibrosis, OR ≥1-stage improvement in fibrosis and no worsening of NASH | Met by both combination dose levels.[1] |
| Resmetirom | MAESTRO-NASH | 3 | NASH resolution with no worsening of fibrosis; Fibrosis improvement of ≥1 stage with no worsening of NASH | Both primary endpoints were met with both 80 mg and 100 mg doses.[2][3] |
| Semaglutide | NCT02970942 | 2 | NASH resolution with no worsening of fibrosis | Endpoint met with the 0.4 mg dose (59% vs. 17% for placebo, P<0.001).[4][5] |
| Lanifibranor | NATIVE | 2b | ≥2-point reduction in SAF-A score without worsening of fibrosis | Endpoint met with the 1200 mg dose (55% vs. 33% for placebo, P=0.007).[6] |
Table 2: Key Secondary Endpoints and Other Efficacy Measures
| Investigational Drug(s) | Trial Name | Key Secondary/Other Efficacy Outcomes | Results |
| Ervogastat + Clesacostat | MIRNA | Not yet fully reported | Data pending full publication. |
| Resmetirom | MAESTRO-NASH | Reduction in LDL-cholesterol | Significant reductions in LDL-cholesterol were observed.[3] |
| Semaglutide | NCT02970942 | Improvement in fibrosis stage | Not statistically significant (43% in the 0.4-mg group vs. 33% in the placebo group, P=0.48).[4] |
| Lanifibranor | NATIVE | NASH resolution with no worsening of fibrosis; Fibrosis improvement of ≥1 stage with no worsening of NASH | Both endpoints were met with the 1200 mg dose.[7] |
Safety and Tolerability
Table 3: Overview of Common Adverse Events
| Investigational Drug(s) | Common Adverse Events |
| Ervogastat + Clesacostat | Inadequate control of diabetes was the most common adverse event. The combination was associated with a potentially unfavorable fasting lipid and apolipoprotein profile.[1] |
| Resmetirom | Diarrhea and nausea were more frequent with resmetirom than with placebo.[3] The incidence of serious adverse events was similar across treatment and placebo groups.[8] |
| Semaglutide | Gastrointestinal events such as nausea, constipation, and vomiting were more common than with placebo.[4][5] |
| Lanifibranor | Diarrhea, nausea, peripheral edema, anemia, and weight gain.[7] |
Experimental Protocols of Key Clinical Trials
A standardized approach to clinical trial design is crucial for the interpretability and comparison of results. Below are the key design elements of the pivotal trials for the discussed investigational drugs.
MIRNA (Ervogastat and Clesacostat)
-
Official Title: A Phase 2, Randomized, Double-Blind, Double-Dummy, Placebo-Controlled, Dose-Ranging, Dose-Finding, Parallel Group Study to Assess Efficacy and Safety of PF-06865571 (DGAT2i) Alone and When Coadministered with PF-05221304 (ACCi) in Adult Participants with Biopsy-Confirmed Nonalcoholic Steatohepatitis and Fibrosis Stage 2 or 3.[9][10]
-
Patient Population: Adults with biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of ≥4 and fibrosis stage F2 or F3.[11]
-
Intervention: Various doses of Ervogastat alone, and in combination with Clesacostat, compared to placebo for 48 weeks.[11]
-
Primary Endpoints: The proportion of participants with either resolution of NASH and no worsening of liver fibrosis, or improvement in liver fibrosis of at least one stage and no worsening of NASH at 48 weeks.[12]
MAESTRO-NASH (Resmetirom)
-
Official Title: A Phase 3 Study to Evaluate the Efficacy and Safety of MGL-3196 (Resmetirom) in Patients With NASH and Fibrosis.[13]
-
Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or F3.[2]
-
Intervention: Resmetirom 80 mg or 100 mg once daily, or placebo.[14]
-
Primary Endpoints: At 52 weeks, NASH resolution with no worsening of fibrosis, and fibrosis improvement by at least one stage with no worsening of the NAFLD activity score.[2]
References
- 1. Efficacy and safety of ervogastat alone and in combination with clesacostat in patients with biopsy-confirmed metabolic dysfunction-associated steatohepatitis and F2-F3 fibrosis (MIRNA): results from a phase 2, randomised, double-blind, double-dummy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. binasss.sa.cr [binasss.sa.cr]
- 4. A Placebo-Controlled Trial of Subcutaneous Semaglutide in Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. A randomised, double-blind, placebo-controlled, multi-centre, dose-range, proof-of-concept, 24-week treatment study of lanifibranor in adult subjects with non-alcoholic steatohepatitis: Design of the NATIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inventiva’s lanifibranor meets the primary and key secondary endpoints in the Phase IIb NATIVE clinical trial in non-alcoholic steatohepatitis (NASH | GlobeNewswire by notified [kommunikasjon.ntb.no]
- 8. liverdiseasenews.com [liverdiseasenews.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis (NASH) With Fibrosis (MIRNA) [ctv.veeva.com]
- 12. Metabolic Interventions to Resolve Non-alcoholic Steatohepatitis (NASH) With Fibrosis (MIRNA) [stanfordhealthcare.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Assessing the Kinase Specificity of PF-07238025: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-07238025 is a potent and selective inhibitor of Branched-chain ketoacid dehydrogenase kinase (BDK), a key regulator of branched-chain amino acid (BCAA) metabolism. Dysregulation of BCAA metabolism has been implicated in a variety of metabolic diseases. The efficacy of a kinase inhibitor in a research or therapeutic context is critically dependent on its specificity. Off-target kinase inhibition can lead to unforeseen cellular effects and potential toxicity, making a thorough assessment of inhibitor selectivity paramount. This guide provides a comparative overview of the specificity of this compound for BDK, supported by available data and detailed experimental methodologies for assessing kinase inhibitor selectivity.
Quantitative Data Summary
While a comprehensive public kinome scan profiling the activity of this compound against a wide array of kinases is not currently available, its high potency against its intended target, BDK, has been established. The following table summarizes the reported in vitro potency of this compound.
| Target Kinase | Inhibitor | EC50 (nM) | Reference |
| BDK | This compound | 19 | [1][2] |
Note: The EC50 value represents the concentration of the inhibitor required to achieve 50% of its maximal effect in a biochemical assay. A lower EC50 value indicates higher potency. The high potency of this compound for BDK suggests a strong on-target activity. The advancement of this compound to in vivo studies further implies a favorable selectivity profile determined during preclinical development.
Experimental Protocols
To determine the specificity of a kinase inhibitor like this compound, a variety of in vitro and cell-based assays are employed. These assays are designed to quantify the interaction of the inhibitor with a large panel of kinases, often referred to as a kinome scan.
In Vitro Kinase Inhibition Assay (Radiometric)
This is a widely used method to directly measure the catalytic activity of a kinase and its inhibition.
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) onto a specific substrate by the kinase. A decrease in substrate phosphorylation in the presence of the inhibitor indicates its potency.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, its specific substrate (a peptide or protein), and a buffer containing Mg²⁺ and ATP.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of radiolabeled ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Reaction Termination: The reaction is stopped by adding a solution that denatures the kinase (e.g., phosphoric acid or SDS-PAGE loading buffer).
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted radiolabeled ATP using methods like phosphocellulose paper binding, SDS-PAGE, or immunoprecipitation.
-
Quantification: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or autoradiography.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%) is determined by fitting the data to a dose-response curve.
In Vitro Kinase Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a compound to displace a known ligand from the ATP-binding site of a large panel of kinases.
Principle: This competition binding assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified. A test compound that binds to the kinase's active site will prevent the kinase from binding to the immobilized ligand.
Methodology:
-
Kinase Panel: A large panel of human kinases, each tagged with a unique DNA sequence, is used.
-
Competition Reaction: The test compound is incubated with the DNA-tagged kinases and the immobilized ligand.
-
Washing: Unbound kinases are washed away.
-
Quantification: The amount of each DNA-tagged kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) with primers specific for each DNA tag.
-
Data Analysis: The results are typically expressed as the percentage of kinase remaining bound in the presence of the test compound compared to a DMSO control. Lower percentages indicate stronger binding of the compound to the kinase.
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within a live-cell environment.
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET). The target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. If the test compound enters the cells and binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Line Engineering: A cell line is engineered to express the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: The engineered cells are plated in a multi-well plate.
-
Compound and Tracer Addition: The test compound at various concentrations and the fluorescent tracer are added to the cells.
-
Incubation: The cells are incubated to allow for compound entry and binding to the target.
-
BRET Measurement: The BRET signal is measured using a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (fluorescent tracer) emissions.
-
Data Analysis: The BRET ratio is calculated, and the IC50 value for target engagement is determined from the dose-response curve.
Visualizations
BDK Signaling Pathway
References
Safety Operating Guide
Proper Disposal of PF-07238025: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the BCKDC kinase inhibitor PF-07238025, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides a comprehensive set of disposal procedures based on general best practices for hazardous chemical waste and information from a closely related compound, PF-07328948, which is also a Branched-chain Ketoacid Dehydrogenase Kinase (BDK) inhibitor.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling of the compound in its solid or dissolved form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound, as with most research chemicals, must be managed through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Treat all forms of this compound waste as hazardous chemical waste. This includes the pure compound, solutions containing the compound, and any contaminated labware (e.g., pipette tips, vials, and gloves).
-
Segregate this compound waste from other waste streams to prevent accidental reactions.[1]
-
-
Containerization:
-
Solid Waste: Dispose of solid this compound in its original container whenever possible.[2][3] If the original container is not available, use a clearly labeled, sealable, and chemically compatible container.[4] For chemically contaminated lab trash such as gloves and wipes, double-bag the waste in clear plastic bags.[3]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[2] Ensure the container is properly sealed to prevent spills and evaporation.[1]
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated puncture-proof sharps container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste."[5]
-
The label must include the full chemical name ("this compound"), the approximate quantity, and the date of waste generation.[5]
-
Indicate the hazards associated with the compound. While specific data for this compound is limited, it is prudent to assume it may be harmful if ingested, inhaled, or comes into contact with skin.
-
-
Storage:
-
Disposal Request:
-
Once a waste container is nearly full (approximately 80% capacity) or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department.[2]
-
Provide an accurate description of the waste to ensure safe handling and disposal by trained professionals.
-
Summary of Key Disposal Information
| Waste Type | Container | Labeling Requirements | Disposal Route |
| Solid this compound | Original container or sealed, compatible container. | "Hazardous Waste", "this compound", Quantity, Date. | EHS Pickup |
| Liquid this compound Solutions | Leak-proof, shatter-resistant container with a secure lid. | "Hazardous Waste", "this compound in [Solvent]", Concentration, Date. | EHS Pickup |
| Contaminated Labware | Double-bagged in clear plastic bags or a lined pail.[2][3] | "Hazardous Waste", "Debris contaminated with this compound", Date. | EHS Pickup |
| Contaminated Sharps | Puncture-proof sharps container. | "Hazardous Waste", "Sharps contaminated with this compound", Date. | EHS Pickup |
Experimental Protocols
As this compound is a research compound, specific experimental protocols involving its use are not widely published. However, based on its function as a kinase inhibitor, it would typically be used in cell-based assays or in vivo studies.
General Cell-Based Assay Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Cell Culture: Culture the desired cell line under appropriate conditions.
-
Treatment: Treat the cells with varying concentrations of this compound for a specified duration.
-
Analysis: Analyze the effects of the compound on the target signaling pathway, for example, by Western blotting for phosphorylated proteins or by using a kinase activity assay.
-
Waste Disposal: All media, plates, and pipette tips containing the compound must be treated as hazardous waste and disposed of according to the procedures outlined above.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling PF-07238025
Essential Safety and Handling Guide for PF-07238025
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety standards.[1][2][3]
| Protection Type | Equipment | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact. For prolonged handling or in case of a spill, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and change them immediately if contaminated.[1] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Required for all procedures involving this compound to protect against splashes or airborne particles. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[1][2][3] |
| Body Protection | Laboratory coat | A standard lab coat is essential to protect skin and personal clothing from potential contamination.[2] |
| Respiratory Protection | Not generally required | To be used only if an aerosol or dust is generated and adequate ventilation is not available. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[1] |
Operational Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe working environment.
| Procedure | Guideline |
| General Handling | Avoid inhalation of dust or aerosols and prevent contact with eyes and skin.[1] Use in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station are mandatory in the work area.[1] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. |
| Spill Management | In case of a spill, wear full personal protective equipment.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[1] Decontaminate the spill area with a suitable cleaning agent. |
Disposal Plan
All waste materials contaminated with this compound must be handled and disposed of in accordance with institutional, local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste through your institution's hazardous waste program. Do not discard down the drain or in regular trash. |
| Contaminated Materials (e.g., gloves, absorbent pads) | Collect in a designated, labeled hazardous waste container. |
| Empty Containers | Rinse the container thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to institutional guidelines. |
Experimental Protocol: Preparation of a this compound Solution for In Vivo Studies
This protocol is adapted from a general method for preparing a similar compound for in vivo administration. Researchers should optimize the formulation based on their specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile vials
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
In a sterile vial, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the Vehicle:
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline. A common ratio is 40% PEG300, 5% Tween-80, and 55% Saline.
-
-
Formulate the Dosing Solution:
-
Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration.
-
For example, to prepare a 1 mL working solution at 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the vehicle.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Administration:
-
The solution should be administered to the animals immediately after preparation. If not used immediately, store appropriately and check for any precipitation before use.
-
Workflow for Handling this compound
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
